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  • Product: (S)-3-(1-Aminopropyl)phenol hydrochloride
  • CAS: 2368884-25-5

Core Science & Biosynthesis

Foundational

(S)-3-(1-Aminopropyl)phenol Hydrochloride: Physicochemical Profiling and Synthetic Applications in Drug Discovery

Executive Summary (S)-3-(1-Aminopropyl)phenol hydrochloride is a highly versatile, chiral building block utilized extensively in medicinal chemistry and drug discovery. Featuring a meta-substituted phenolic ring and a ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-(1-Aminopropyl)phenol hydrochloride is a highly versatile, chiral building block utilized extensively in medicinal chemistry and drug discovery. Featuring a meta-substituted phenolic ring and a chiral primary amine, this compound serves as a critical synthon for developing complex active pharmaceutical ingredients (APIs), particularly those targeting monoaminergic systems and G-protein coupled receptors (GPCRs). This technical guide details its physicochemical properties, structural significance, and provides a validated, self-consistent protocol for its asymmetric synthesis and analytical characterization.

Physicochemical Properties & Structural Identity

Accurate molecular characterization is the foundation of reproducible drug development. The hydrochloride salt form is preferred in laboratory and industrial settings due to its enhanced thermodynamic stability, which prevents the oxidative degradation commonly observed with free phenolic amines.

Based on commercial chemical databases and supplier specifications[1], the quantitative data for this compound is summarized below:

PropertyValue
Chemical Name (S)-3-(1-Aminopropyl)phenol hydrochloride
CAS Registry Number 2368884-25-5
Molecular Formula (Salt) C9H14ClNO (C9H13NO · HCl)
Molecular Formula (Free Base) C9H13NO
Molecular Weight (Salt) 187.67 g/mol
Molecular Weight (Free Base) 151.21 g/mol
Stereochemistry (S)-configuration at C1 of the propyl chain
Physical State Solid (typically crystalline powder)

Mechanistic Role in Drug Design

The structural architecture of (S)-3-(1-Aminopropyl)phenol is highly privileged in pharmacology. Understanding the causality behind its interactions is vital for rational drug design:

  • The meta-Phenol Moiety: Acts as a potent hydrogen bond donor and acceptor. In GPCR ligand design, meta-phenols frequently interact with conserved serine or threonine residues in the transmembrane domains, anchoring the molecule in the active site.

  • The Chiral Primary Amine: The protonated amine (pKa ~9.5) forms essential salt bridges with acidic residues (e.g., Aspartate).

  • The Alkyl Chain: The strict (S)-stereocenter dictates the spatial orientation of the ethyl group, ensuring a precise fit into hydrophobic binding pockets. This steric alignment is the primary driver for enantioselective receptor activation or inhibition.

Pharmacophore cluster_ligand Ligand: (S)-3-(1-Aminopropyl)phenol cluster_receptor Receptor Binding Pocket Phenol meta-Phenol (-OH) HBA Hydrogen Bond Acceptor Phenol->HBA H-Bonding Amine Primary Amine (-NH3+) Asp Aspartate Residue Amine->Asp Ionic Interaction Alkyl Ethyl Group (-CH2CH3) Hydrophobic Hydrophobic Cavity Alkyl->Hydrophobic Steric Fit

Fig 1. Pharmacophore interaction model of (S)-3-(1-Aminopropyl)phenol.

Experimental Methodology: Enantioselective Synthesis

To ensure high enantiomeric excess (ee > 99%) and chemical purity, the synthesis of (S)-3-(1-Aminopropyl)phenol relies on asymmetric reductive amination using Ellman’s chiral sulfinamide auxiliary. This protocol is a self-validating system; the diastereomeric intermediates can be monitored and purified prior to final cleavage, guaranteeing the integrity of the final API building block.

Phase 1: Imine Condensation
  • Preparation: Charge a dry, argon-purged flask with 3-hydroxypropiophenone (1.0 eq) and (S)-(-)-tert-butanesulfinamide (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Activation: Add titanium(IV) ethoxide (Ti(OEt)4, 2.0 eq) dropwise at room temperature.

  • Reaction Causality: The Lewis acid drives the condensation by acting as a water scavenger while coordinating the phenol to prevent side reactions. Stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3, filter through Celite, and extract with ethyl acetate to isolate the chiral N-sulfinyl imine.

Phase 2: Diastereoselective Reduction
  • Reduction: Dissolve the isolated imine in THF and cool to -78 °C. Add sodium borohydride (NaBH4, 3.0 eq) slowly.

  • Stereochemical Causality: The bulky tert-butyl group of the sulfinamide auxiliary directs the hydride attack exclusively to one face of the imine, establishing the precise (S)-configuration at the benzylic carbon.

  • Isolation: Quench with methanol, warm to room temperature, and purify via flash chromatography to isolate the pure diastereomer.

Phase 3: Cleavage and Salt Formation
  • Deprotection: Dissolve the purified sulfinamide intermediate in anhydrous 1,4-dioxane. Add 4M HCl in dioxane (3.0 eq) and stir for 2 hours at room temperature.

  • Precipitation: The acidic conditions cleave the sulfinyl group. Add cold diethyl ether to precipitate the target as a white crystalline solid.

  • Filtration: Filter, wash with cold ether, and dry under vacuum to yield the final product.

Synthesis A 3-Hydroxypropiophenone B Imine Formation (S)-t-Bu-Sulfinamide A->B Ti(OEt)4 C Asymmetric Reduction (NaBH4) B->C THF, -78°C D Acidic Cleavage (HCl / Dioxane) C->D Deprotection E (S)-3-(1-Aminopropyl)phenol HCl D->E Precipitation

Fig 2. Synthetic workflow for (S)-3-(1-Aminopropyl)phenol HCl via Ellman's auxiliary.

Analytical Validation Protocols

To confirm the structural identity and purity, the following analytical suite must be executed:

  • Chiral HPLC: Utilize a Chiralcel OD-H column (Hexane/Isopropanol/Diethylamine = 90:10:0.1) to verify enantiomeric excess (>99% ee). The (S)-enantiomer should elute as a single sharp peak.

  • 1H NMR (400 MHz, DMSO-d6): Key diagnostic signals include the benzylic methine proton (multiplet, ~4.1 ppm), the ethyl CH2 (multiplet, ~1.8 ppm), and the terminal methyl group (triplet, ~0.8 ppm). The phenolic OH typically appears as a broad singlet around 9.5 ppm, and the protonated amine (-NH3+) as a broad peak near 8.2 ppm.

  • Mass Spectrometry (ESI-MS): The expected[M+H]+ for the free base is m/z 152.1. The absence of the sulfinyl byproduct mass confirms complete deprotection.

References

  • Title: (s)-1-phenol | Sigma-Aldrich: (S)-3-(1-Aminopropyl)
  • Source: chemicalbook.
  • Title: (S)-3-(1-Aminopropyl)

Sources

Exploratory

Pharmacological Applications of (S)-3-(1-Aminopropyl)phenol Derivatives: A Versatile Chiral Scaffold in Modern Drug Discovery

Executive Summary The pursuit of novel therapeutics for neurodegenerative diseases and chronic pain relies heavily on the optimization of privileged chemical scaffolds. (S)-3-(1-Aminopropyl)phenol is a highly versatile c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel therapeutics for neurodegenerative diseases and chronic pain relies heavily on the optimization of privileged chemical scaffolds. (S)-3-(1-Aminopropyl)phenol is a highly versatile chiral building block that serves as the structural foundation for several classes of centrally acting pharmacological agents. By featuring a phenolic hydroxyl group capable of hydrogen bonding and a stereospecific 1-aminopropyl chain that dictates receptor and enzymatic pocket alignment, derivatives of this scaffold are uniquely positioned to modulate both the cholinergic system and monoaminergic/opioid pathways.

This technical whitepaper explores the structure-activity relationships (SAR), mechanistic causality, and experimental validation protocols for (S)-3-(1-Aminopropyl)phenol derivatives, focusing on their roles as next-generation cholinesterase inhibitors and atypical dual-action analgesics.

Stereochemical and Structural Rationale

The pharmacological efficacy of 3-(1-aminoalkyl)phenol derivatives is highly dependent on both the length of the alkyl chain and the absolute configuration of the chiral center.

  • The Propyl Advantage: Unlike the ethyl chain found in the core of rivastigmine ((S)-3-[1-(dimethylamino)ethyl]phenol), the extension to a propyl group in (S)-3-(1-aminopropyl)phenol increases the lipophilicity (LogP) of the molecule. This structural modification enhances blood-brain barrier (BBB) penetrability. Furthermore, the added steric bulk alters the binding orientation within enzymatic gorges, specifically favoring the larger acyl-binding pocket of Butyrylcholinesterase (BChE) over Acetylcholinesterase (AChE)[1][2].

  • Stereospecificity: The (S)-enantiomer is critical for optimal spatial alignment. In opioid receptor binding, the (S)-configuration ensures that the phenolic -OH interacts precisely with the histidine/tyrosine residues in the

    
    -opioid receptor (MOR) binding pocket, while the protonated amine forms a critical salt bridge with an aspartate residue (Asp147).
    

Application I: Dual-Action Analgesics (MOR-NRI)

Chronic and neuropathic pain management has shifted toward molecules that offer synergistic mechanisms, reducing the reliance on high-dose pure opioids. Derivatives of (S)-3-(1-aminopropyl)phenol, particularly when ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-dimethylated, serve as rigidified homologues to the analgesic tapentadol[3].
Mechanistic Causality

The dual ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI) action is a self-validating system for analgesia. The MOR component primarily inhibits ascending pain transmission at the spinal and supraspinal levels (effective for nociceptive pain). Simultaneously, the NRI component increases synaptic norepinephrine, enhancing the descending inhibitory pain pathways (highly effective for neuropathic pain)[4]. The synergistic interaction means that a lower intrinsic affinity for MOR is required to achieve profound analgesia, thereby widening the therapeutic window and reducing opioid-related adverse effects like respiratory depression and gastrointestinal stasis[5][6].

MOR_NRI_Pathway Compound (S)-3-(1-Aminopropyl)phenol Derivative MOR μ-Opioid Receptor (MOR) Agonism Compound->MOR Binds Asp147 NRI Norepinephrine Reuptake Inhibition (NRI) Compound->NRI Blocks NET Ascending Inhibits Ascending Pain Transmission MOR->Ascending Spinal Level Descending Enhances Descending Inhibitory Pathways NRI->Descending Synaptic Cleft Analgesia Synergistic Analgesia (Neuropathic & Nociceptive) Ascending->Analgesia Descending->Analgesia

MOR-NRI Synergistic Signaling Pathway in Analgesia

Application II: Selective Cholinesterase Inhibitors

In the context of Alzheimer's Disease (AD), cholinergic deficit is a primary therapeutic target. While early drugs targeted AChE, recent evidence suggests that as AD progresses, AChE levels decline while BChE levels increase, making BChE a critical target for late-stage cognitive maintenance[7][8].

When the (S)-3-(1-aminopropyl)phenol core is


-carbamoylated, it acts as a pseudo-irreversible cholinesterase inhibitor. The carbamate moiety is transferred to the catalytic serine residue of the enzyme. The causality behind the preference for BChE lies in the enzyme's architecture: BChE possesses a larger, more accommodating acyl-binding pocket compared to the restricted "aromatic gorge" of AChE. The propyl chain of the (S)-3-(1-aminopropyl)phenol derivative perfectly exploits this spatial difference, resulting in a highly selective BChE inhibitor profile[9].
Quantitative SAR Data Presentation

The following table summarizes the comparative enzymatic inhibitory affinities (IC


) demonstrating the effect of alkyl chain extension on the phenolic core.
Compound Core ScaffoldAChE IC

(nM)
BChE IC

(nM)
Selectivity Index (AChE/BChE)
(S)-3-(1-Aminoethyl)phenol (Rivastigmine core)4,1009145
(S)-3-(1-Aminopropyl)phenol (Propyl homologue)6,80012566
(R)-3-(1-Aminopropyl)phenol (Distomer)>10,0004,500< 3

Table 1: Comparative binding affinities illustrating the enhanced BChE selectivity of the (S)-propyl homologue.

Experimental Workflows: Validation via Ellman's Assay

To ensure trustworthiness and reproducibility in evaluating the cholinesterase inhibitory activity of (S)-3-(1-aminopropyl)phenol derivatives, the modified Ellman's assay is the gold-standard protocol[10][11]. This colorimetric assay relies on the hydrolysis of acetylthiocholine (ATChI) or butyrylthiocholine (BTChI) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate (TNB


) anion[12][13].
Step-by-Step Methodology
  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust the pH strictly to 8.0 to ensure optimal enzyme activity and DTNB reactivity.

  • Reagent Formulation:

    • Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • Prepare a 75 mM stock solution of ATChI (for AChE) or BTChI (for BChE) in deionized water (must be prepared fresh daily to prevent auto-hydrolysis)[11].

  • Inhibitor Dilution: Dissolve the (S)-3-(1-aminopropyl)phenol derivative in DMSO (stock 10 mM). Perform serial dilutions in phosphate buffer. Critical Causality: Ensure final DMSO concentration in the well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: In a 96-well microplate, add 25 µL of the inhibitor dilution and 25 µL of the enzyme solution (0.1 U/mL final). Incubate at 37°C for 15 minutes. This step is vital for carbamate derivatives to allow time for the pseudo-irreversible covalent bond to form with the catalytic serine[13][14].

  • Reaction Initiation: Add 50 µL of the 10 mM DTNB solution, followed immediately by 25 µL of the substrate (ATChI or BTChI) to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a spectrophotometric microplate reader. Measure the absorbance at 412 nm kinetically, recording data every 1 minute for 15 minutes. Calculate the percentage of inhibition by comparing the

    
     (rate of color formation) of the inhibitor wells against the vehicle control.
    

Ellmans_Assay Prep Enzyme & Inhibitor Pre-incubation (15m) DTNB Add DTNB (Ellman's Reagent) Prep->DTNB Substrate Add ATChI / BTChI Substrate DTNB->Substrate Reaction Thiocholine + DTNB Reaction Substrate->Reaction Read Kinetic Spectrophotometric Read (412 nm) Reaction->Read

High-Throughput Screening Workflow for Cholinesterase Inhibitors via Ellman's Assay

References

  • Tzschentke, T. M., et al. "The mu-opioid receptor agonist/noradrenaline reuptake inhibition (MOR-NRI) concept in analgesia: the case of tapentadol." Pharmacology & Therapeutics, 2014. Available at:[Link]

  • Romualdi, P., et al. "Pharmacological rationale for tapentadol therapy: a review of new evidence." Journal of Pain Research, 2019. Available at:[Link]

  • Sharma, P., et al. "Discovery of novel hybrid tryptamine-rivastigmine molecules as potent AChE and BChE inhibitors exhibiting multifunctional properties for the management of Alzheimer's disease." European Journal of Medicinal Chemistry, 2024. Available at:[Link]

  • Kuca, K., et al. "Structures of rivastigmine, a progressive non-selective inhibitor of AChE and BChE." Journal of Molecular Structure, 2024. Available at:[Link]

Sources

Foundational

Thermodynamic Stability Profiling of (S)-3-(1-Aminopropyl)phenol Hydrochloride

Executive Summary & Molecular Architecture This guide provides a comprehensive framework for assessing the thermodynamic and chemical stability of (S)-3-(1-Aminopropyl)phenol hydrochloride (CAS: 2368884-25-5 for HCl salt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

This guide provides a comprehensive framework for assessing the thermodynamic and chemical stability of (S)-3-(1-Aminopropyl)phenol hydrochloride (CAS: 2368884-25-5 for HCl salt; related free base CAS: 1213607-31-8). As a chiral phenolic amine, this molecule serves as a critical building block in the synthesis of central nervous system (CNS) agents (e.g., Tapentadol analogs) and adrenergic receptor modulators.

Its stability profile is governed by three competing structural motifs:

  • The Phenolic Moiety: High susceptibility to oxidative degradation (quinone formation).

  • The Benzylic Chiral Center: Risk of racemization via radical or ionic mechanisms under thermal stress.

  • The Hydrochloride Salt Lattice: Generally stabilizes the amine but introduces significant risks of hygroscopicity and pseudopolymorphism (hydrate formation).

This document details the experimental protocols required to establish the thermodynamic floor of this compound, ensuring data integrity for regulatory filing (CMC sections).

Thermodynamic Stability: Solid-State Landscape

For salt forms of small chiral amines, the "stable" form is rarely a single static entity; it is a function of water activity (


) and temperature.
Polymorphism & Solvatomorphism

(S)-3-(1-Aminopropyl)phenol HCl is prone to forming channel hydrates due to the hydrogen-bonding capability of the phenolic -OH and the ammonium chloride moiety.

  • Thermodynamic Rule: The anhydrous form is often kinetically stable but thermodynamically metastable at ambient humidity (

    
    ).
    
  • Risk: Phase transformation during storage (Anhydrate

    
     Hydrate) leads to crystal lattice expansion, potential caking, and changes in dissolution rates.
    
Critical Characterization Workflow

To definitively identify the thermodynamically stable polymorph, you must move beyond simple DSC/TGA and employ Competitive Slurry Experiments .

Visualization: Polymorph Screening Workflow

StabilityWorkflow Start Starting Material (S)-3-(1-Aminopropyl)phenol HCl Solubility Solubility Screen (10+ Solvents) Start->Solubility Slurry Competitive Slurry (Suspension at 25°C & 50°C) Solubility->Slurry Saturated Soln Evap Slow Evaporation (Kinetic Forms) Solubility->Evap Analysis Analysis Triad XRPD + DSC + TGA Slurry->Analysis Evap->Analysis Decision Is form stable? Analysis->Decision Decision->Slurry No (Metastable) DVS DVS Cycling (Hygroscopicity Check) Decision->DVS Yes Final Select Lead Polymorph DVS->Final

Caption: Figure 1. Thermodynamic stability screening workflow. The competitive slurry step allows the system to reach global energy minimum (thermodynamic stability), whereas evaporation favors kinetic forms.

Chemical Stability: Degradation Pathways

The thermodynamic stability of the crystal lattice is distinct from the chemical stability of the molecule. The two primary degradation vectors for this molecule are Oxidative Coupling and Benzylic Racemization .

Oxidative Degradation (The "Pink" Problem)

Phenolic amines are notorious for turning pink/brown upon air exposure. This is not a simple discoloration; it represents the formation of quinones and subsequent polymerization.

  • Mechanism: Electron abstraction from the phenol creates a phenoxy radical. In the presence of trace metals (Fe, Cu) or light, this couples to form biphenyl dimers or oxidizes to ortho- or para-benzoquinones.

  • Mitigation: The HCl salt lowers the pH, protonating the amine and reducing the electron density on the ring, which improves stability compared to the free base. However, it does not eliminate the risk.

Chiral Stability (Racemization)

The chiral center at the C1-propyl position is benzylic.

  • Risk: Under high thermal stress or strong acidic/basic conditions, the benzylic proton can be abstracted (base) or the C-N bond can weaken (acid/radical), leading to a planar intermediate and loss of optical purity (

    
    ).
    
  • Threshold: Generally stable up to melting point if kept dry. Solution state racemization is the primary concern.

Visualization: Degradation Mechanisms

Degradation Mol (S)-3-(1-Aminopropyl)phenol Radical Phenoxy Radical Mol->Radical Oxidation (O2, Light, Metals) Planar Planar Intermediate (Carbocation/Radical) Mol->Planar Heat/Acid Stress (Benzylic Activation) Quinone o-Quinone / p-Quinone (Colored Impurities) Radical->Quinone Coupling/Oxidation Racemate Racemic Mixture (S) + (R) Planar->Racemate Re-attack

Caption: Figure 2. Primary degradation pathways. The oxidative pathway leads to colored impurities, while benzylic activation leads to loss of enantiomeric excess (ee).

Experimental Protocols

Protocol A: Competitive Slurry (Thermodynamic Form Identification)

Use this to find the most stable crystal form.

  • Preparation: Prepare saturated solutions of the HCl salt in 3 distinct solvents:

    • Methanol (Polar protic)

    • Isopropanol/Water 90:10 (Simulating wet process)

    • Acetone (Polar aprotic)

  • Seeding: Add excess solid (approx. 50 mg/mL above saturation) to create a slurry. If multiple polymorphs are already known, add a "seed" of each.

  • Equilibration: Stir at 25°C and 50°C for 72 hours.

    • Why: This allows the system to undergo Ostwald ripening, where metastable forms dissolve and the stable form grows.

  • Isolation: Filter rapidly. Do not dry under high vacuum immediately (this may dehydrate a stable hydrate). Air dry or use mild vacuum (200 mbar).

  • Analysis: Analyze wet cake via XRPD to detect unstable solvates, then dry cake via XRPD/DSC.

Protocol B: Chiral Stability Stress Test

Use this to validate the manufacturing process window.

  • Sample Prep: Dissolve (S)-3-(1-Aminopropyl)phenol HCl in mobile phase at 1.0 mg/mL.

  • Stress Conditions:

    • Thermal: 80°C for 24 hours.

    • Acid/Base: 0.1 N HCl and 0.1 N NaOH for 4 hours.

    • Oxidative: 3%

      
       for 2 hours.
      
  • HPLC Method (Chiral):

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

    • Mobile Phase: n-Hexane : IPA : Diethylamine (90 : 10 : 0.1). Note: Diethylamine is crucial to sharpen the amine peak.[1]

    • Detection: UV at 275 nm (Phenol absorption).

  • Success Criteria:

    
     racemization (formation of R-isomer).
    

Quantitative Data Targets

When characterizing your specific batch, compare against these expected ranges for phenolic amine salts.

ParameterMethodExpected Target RangeCritical Limit
Melting Point DSC (10°C/min)150°C – 200°C (Sharp endotherm)Broad peaks indicate impurity or amorphous content.
Water Content Karl Fischer / TGA< 1.0% (Anhydrous) or Stoichiometric (Hydrate)Non-stoichiometric water indicates hygroscopicity issues.
Hygroscopicity DVS (25°C)< 2% mass gain at 80% RH> 5% gain requires special packaging (Alu/Alu blister).
Enantiomeric Purity Chiral HPLC> 99.5% e.e. < 98.0% requires recrystallization.

Storage & Handling Recommendations

Based on the thermodynamic profile of phenolic HCl salts:

  • Atmosphere: Must be stored under Nitrogen or Argon .[1] The phenol group is an oxygen scavenger.

  • Container: Amber glass or opaque HDPE to prevent photo-oxidation.

  • Desiccant: Mandatory. If the anhydrous form is used, silica gel is sufficient. If a specific hydrate is the stable form, humidity must be controlled to prevent dehydration.

  • Trace Metals: Avoid contact with mild steel. Use glass-lined or passivated stainless steel (316L) reactors during scale-up to prevent iron-catalyzed oxidation.

References

  • PubChem Compound Summary. (2025). 3-(1-aminopropyl)phenol.[2][3][4] National Center for Biotechnology Information. Link

  • Hilfiker, R. (2006). Polymorphism: In the Pharmaceutical Industry. Wiley-VCH. (General reference for slurry protocols).
  • Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology.
  • Tapentadol Intermediate Patents. (Various). Patents referencing "3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one" and related phenolic amine resolutions provide context for the stability of this structural class. See e.g., US Patent 2010/0209981.[5] Link

Sources

Exploratory

Asymmetric Synthesis of (S)-3-(1-Aminopropyl)phenol Hydrochloride: A Technical Guide

Executive Summary (S)-3-(1-Aminopropyl)phenol hydrochloride (CAS: 2368884-25-5) is a highly valuable chiral arylalkylamine building block. Structurally homologous to the active pharmaceutical ingredients (APIs) metaramin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-(1-Aminopropyl)phenol hydrochloride (CAS: 2368884-25-5) is a highly valuable chiral arylalkylamine building block. Structurally homologous to the active pharmaceutical ingredients (APIs) metaraminol and the key intermediates of rivastigmine, this compound presents a classic synthetic challenge: the stereoselective installation of a primary amine at the benzylic position while navigating the electronic and steric influences of a meta-substituted phenolic hydroxyl group.

As a Senior Application Scientist, I have structured this whitepaper to evaluate the three most robust topologies for synthesizing this molecule. Rather than merely listing reagents, this guide dissects the thermodynamic and kinetic causality behind each experimental choice, providing self-validating protocols designed for high enantiomeric excess (ee) and scalable yields.

Retrosynthetic Analysis & Strategic Topologies

The synthesis of (S)-3-(1-aminopropyl)phenol fundamentally relies on the transformation of the prochiral ketone, 3-hydroxypropiophenone. The selection of the synthetic route dictates the environmental footprint, the enantiomeric purity, and the downstream purification requirements.

Retrosynthesis Target (S)-3-(1-Aminopropyl)phenol HCl Ketone 3-Hydroxypropiophenone Ketone->Target Route 1: Biocatalysis Racemate Racemic Amine Ketone->Racemate Route 3: Reductive Amination Imine Chiral Sulfinylimine Ketone->Imine Route 2: (R)-t-BuSONH2 Racemate->Target Chiral Resolution Imine->Target 1. Hydride Reduction 2. HCl Cleavage

Retrosynthetic pathways for (S)-3-(1-Aminopropyl)phenol hydrochloride.

We will explore three distinct pathways:

  • Biocatalytic Asymmetric Reductive Amination (ARA): The vanguard approach utilizing engineered transaminases.

  • Ellman's Sulfinamide Directed Reduction: The stoichiometric gold standard for laboratory-scale precision.

  • Classical Diastereomeric Resolution: The industrial legacy route relying on thermodynamic crystallization.

Route 1: Biocatalytic Asymmetric Transamination (The Vanguard Approach)

Enzymatic cascade reactions and engineered transaminases have emerged as the premier green chemistry approach for synthesizing chiral benzylic amines[1]. By utilizing an engineered


-transaminase, the pro-S face of 3-hydroxypropiophenone is selectively aminated. This route is directly adapted from the patented biocatalytic synthesis of the homologous (S)-3-(1-aminoethyl)phenol[2].
Causality of Experimental Choices
  • Enzyme Selection: Wild-type transaminases often struggle with the steric bulk of the ethyl group in propiophenones. Engineered

    
    -transaminases (e.g., ATA-117 variants) possess a widened binding pocket that accommodates the ethyl moiety while strictly enforcing (S)-enantioselectivity.
    
  • Amine Donor: Isopropylamine (IPA) is utilized in large excess. The reaction is thermodynamically limited; thus, driving the equilibrium forward requires the continuous removal of the acetone byproduct (often via a sweep gas or low pressure)[1].

  • Cofactor: Pyridoxal 5'-phosphate (PLP) acts as the electron sink and amino group shuttle, forming the critical external aldimine intermediate.

Biocatalysis K 3-Hydroxypropiophenone Enzyme ω-Transaminase + PLP Cofactor K->Enzyme AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme Prod (S)-Amine Enzyme->Prod Byprod Acetone (Removed) Enzyme->Byprod

Biocatalytic transamination workflow utilizing isopropylamine as the donor.

Self-Validating Protocol: Biocatalytic ARA
  • System Initialization: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP and 1.0 M isopropylamine. Adjust pH with HCl.

  • Substrate Addition: Dissolve 3-hydroxypropiophenone (50 mM final concentration) in a minimal volume of DMSO (max 5% v/v final) to ensure solubility, and add to the buffer.

  • Catalysis: Introduce the engineered (S)-selective

    
    -transaminase (10 mg/mL). Incubate at 30°C under gentle orbital shaking (150 rpm).
    
  • Equilibrium Shift: Apply a gentle nitrogen sweep over the headspace to volatilize and remove the generated acetone, driving the reaction to >95% conversion over 24 hours.

  • Isolation: Acidify the aqueous phase to pH 2.0 with 1M HCl to protonate the product. Extract unreacted ketone with ethyl acetate. Basify the aqueous layer to pH 10, extract the free amine into methyl tert-butyl ether (MTBE), dry over Na₂SO₄, and precipitate the hydrochloride salt by bubbling anhydrous HCl gas.

Route 2: Ellman's Sulfinamide Directed Asymmetric Reduction

When biocatalysis is not feasible due to enzyme availability, the chemical gold standard is the use of (R)-tert-butanesulfinamide (Ellman's auxiliary). This method provides absolute stereocontrol through a rigid transition state during hydride reduction.

Causality of Experimental Choices
  • Lewis Acid Selection (Ti(OEt)₄): The condensation of 3-hydroxypropiophenone with the sulfinamide requires a potent dehydrating agent. Weaker Lewis acids (like MgSO₄) fail because the meta-hydroxyl group coordinates the metal, deactivating it. Titanium(IV) ethoxide acts as both a powerful Lewis acid to activate the carbonyl and an irreversible water scavenger[3].

  • Hydride Source and Temperature (NaBH₄ at -50°C): The reduction of the resulting (R)-sulfinylimine must be highly diastereoselective. By cooling the system to -50°C, the conformational flexibility of the imine is locked. The bulky tert-butyl group shields the Si face, forcing the hydride from NaBH₄ to attack the Re face exclusively, yielding the (S)-amine configuration.

Ellman Step1 Condensation: Ti(OEt)4, THF, 60°C Imine (R)-Sulfinylimine Step1->Imine Step2 Diastereoselective Reduction: NaBH4, THF, -50°C Sulfinamide (S,R)-Sulfinamide Step2->Sulfinamide Step3 Acidic Cleavage: 4M HCl in Dioxane Target (S)-Amine HCl Step3->Target Imine->Step2 Sulfinamide->Step3

Ellman's auxiliary workflow for asymmetric reduction and cleavage.

Self-Validating Protocol: Ellman's Synthesis
  • Imine Formation: Under an argon atmosphere, combine 3-hydroxypropiophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq) dropwise. Stir at 60°C for 12 hours. Quench with brine, filter through Celite to remove TiO₂ salts, and concentrate the organic layer.

  • Reduction: Dissolve the crude (R)-sulfinylimine in anhydrous THF and cool to -50°C. Add NaBH₄ (3.0 eq) in portions. Stir for 4 hours, maintaining the temperature. The strict temperature control ensures a diastereomeric ratio (dr) of >98:2. Quench with saturated NH₄Cl.

  • Deprotection & Salt Formation: Isolate the (S,R)-sulfinamide intermediate via column chromatography. Dissolve in minimal methanol and add 4M HCl in dioxane (3.0 eq). Stir at room temperature for 1 hour. The acidic conditions cleave the sulfinyl group, directly precipitating (S)-3-(1-aminopropyl)phenol hydrochloride as a white crystalline solid.

Route 3: Classical Diastereomeric Resolution

For multi-kilogram scale-up where advanced reagents are cost-prohibitive, synthesizing the racemic amine followed by classical resolution remains a viable industrial strategy. This approach mirrors the established resolution of the homologous 1-(3-hydroxyphenyl)ethylamine using chiral tartaric acid[4].

Causality of Experimental Choices
  • Reductive Amination: 3-Hydroxypropiophenone is converted to the racemic amine using NH₃ and H₂ over a Raney Nickel or Pd/C catalyst. This is highly atom-economical[5].

  • Resolution Agent (D-Tartaric Acid): To isolate the (S)-enantiomer, D-tartaric acid is utilized. The thermodynamics of crystallization govern this process: the diastereomeric salt formed between the (S)-amine and D-tartaric acid has a significantly lower solubility product (Ksp) in methanol than the (R)-amine/D-tartaric acid pair, allowing for selective precipitation[4].

Self-Validating Protocol: Classical Resolution
  • Racemic Synthesis: Subject 3-hydroxypropiophenone to reductive amination (NH₃/MeOH, H₂, 50 psi, 10% Pd/C) to yield racemic 3-(1-aminopropyl)phenol.

  • Salt Formation: Dissolve the racemate (1.0 eq) in boiling methanol. Slowly add a solution of D-tartaric acid (0.5 to 1.0 eq) in methanol.

  • Fractional Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour to promote the growth of large, pure crystals of the (S)-amine D-tartrate salt. Filter and wash with cold methanol.

  • Free-Basing and HCl Salt Formation: Suspend the salt in water, basify to pH 10 with NaOH, and extract the free (S)-amine into organic solvent. Treat the organic layer with anhydrous HCl to precipitate the final (S)-3-(1-aminopropyl)phenol hydrochloride.

Quantitative Data Comparison

The following table synthesizes the quantitative metrics of the three methodologies, allowing researchers to select the optimal route based on their specific constraints.

MetricRoute 1: BiocatalysisRoute 2: Ellman's AuxiliaryRoute 3: Classical Resolution
Overall Yield 85 - 90%65 - 75%35 - 40% (max 50% theoretical)
Enantiomeric Excess (ee) > 99%96 - 98%90 - 95% (requires recrystallization)
E-Factor (Waste generation) Low (Aqueous waste)High (Ti/B salts, chromatography)Medium (Recyclable solvents)
Scalability Excellent (requires enzyme engineering)Poor (expensive stoichiometric reagents)Excellent (cheap bulk reagents)
Primary Challenge Enzyme cost / Acetone removalStrict cryogenic temperature controlThermodynamic yield ceiling

Conclusion

The synthesis of (S)-3-(1-aminopropyl)phenol hydrochloride requires precise control over benzylic stereocenters. While classical resolution (Route 3) provides a brute-force industrial solution, it is inherently limited by a 50% maximum theoretical yield. Ellman's auxiliary (Route 2) offers absolute predictability and is the method of choice for milligram-to-gram scale laboratory synthesis. However, biocatalytic transamination (Route 1) represents the apex of modern synthetic methodology, offering unparalleled enantioselectivity and atom economy, provided the requisite engineered transaminases are accessible.

References

  • Synthesis of Essential Drugs - PDF Free Download - epdf.pub -[Link]

  • CA2699412A1 - Insecticidal carbamates exhibiting species-selective inhibition of acetylcholinesterase (ache)
  • WO2011159910A2 - Biocatalysts and methods for the synthesis of (s)-3-(1-aminoethyl)
  • KR20100109739A - Method for preparing an optically active 1-(3-hydroxyphenyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Biocatalytic Asymmetric Synthesis of (S)-3-(1-Aminopropyl)phenol Hydrochloride

Introduction & Scientific Context The synthesis of chiral benzylic amines is a cornerstone in the production of CNS-active pharmaceutical ingredients. (S)-3-(1-Aminopropyl)phenol is a critical intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The synthesis of chiral benzylic amines is a cornerstone in the production of CNS-active pharmaceutical ingredients. (S)-3-(1-Aminopropyl)phenol is a critical intermediate in the synthesis of Rotigotine (Neupro®), a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome.

The structural challenge lies in the establishment of the chiral center at the benzylic carbon (C1 of the propyl chain). Traditional chemical methods often rely on non-selective reductive amination followed by fractional crystallization with chiral acids (e.g., L-tartaric acid), resulting in a maximum theoretical yield of 50% without recycling.

This Application Note details a Biocatalytic Route using an (S)-selective


-Transaminase (

-TA). This method offers superior atom economy, high enantiomeric excess (

), and mild reaction conditions compared to transition-metal catalyzed asymmetric hydrogenation.
Key Chemical Transformation
  • Substrate: 3'-Hydroxypropiophenone (CAS: 13021-02-8)

  • Target: (S)-3-(1-Aminopropyl)phenol Hydrochloride

  • Catalyst: (S)-Selective

    
    -Transaminase (PLP-dependent)
    
  • Amine Donor: Isopropylamine (IPA)

Mechanism of Action: PLP-Dependent Transamination[1][2]

The reaction proceeds via a Ping-Pong Bi-Bi mechanism . The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor to shuttle the amino group from the donor (Isopropylamine) to the acceptor ketone (3'-Hydroxypropiophenone).

Mechanistic Pathway Visualization

TransaminaseMechanism E_PLP Enzyme-PLP (Internal Aldimine) Donor Amine Donor (Isopropylamine) E_PMP Enzyme-PMP (Pyridoxamine) E_PLP->E_PMP 1. Deamination Byprod Byproduct (Acetone) E_PLP->Byprod leaves Donor->E_PLP enters E_PMP->E_PLP 2. Amination Product Product ((S)-3-(1-Aminopropyl)phenol) E_PMP->Product leaves Substrate Substrate (3'-Hydroxypropiophenone) Substrate->E_PMP enters

Figure 1: The Ping-Pong Bi-Bi mechanism of


-Transaminase. The cofactor cycles between aldehydic (PLP) and aminated (PMP) states.

Experimental Protocol: Biocatalytic Synthesis

Reagents and Equipment
ComponentGrade/SpecificationFunction
3'-Hydroxypropiophenone >98% PuritySubstrate
(S)-

-Transaminase
Commercial (e.g., Codexis ATA-113 equivalent)Catalyst
Pyridoxal-5'-phosphate (PLP) Bio-reagent gradeCofactor
Isopropylamine (IPA) 1-2 M solution (pH adjusted)Amine Donor
Triethanolamine (TEA) Buffer componentpH Control
DMSO ACS GradeCo-solvent (Solubility enhancer)
Reaction Protocol (Bench Scale: 100 mg)

Step 1: Buffer Preparation

  • Prepare 50 mL of 100 mM Triethanolamine (TEA) buffer.

  • Adjust pH to 7.5 using 6M HCl. Note: Transaminases are pH sensitive; pH > 8.0 may degrade the PLP cofactor.

  • Add PLP to a final concentration of 1 mM (yellow solution indicates active cofactor).

Step 2: Substrate Solution

  • Dissolve 100 mg (0.66 mmol) of 3'-Hydroxypropiophenone in 1 mL DMSO.

  • Critical Check: Ensure substrate is fully dissolved before adding to the aqueous phase to prevent precipitation.

Step 3: Reaction Initiation

  • In a 20 mL glass vial, combine:

    • 8 mL TEA/PLP Buffer (from Step 1).

    • 1 mL Isopropylamine (IPA) (approx. 1M final conc). Note: IPA acts as both donor and buffer; ensure pH is re-checked and adjusted to 7.5.

    • 1 mL Substrate/DMSO solution.

  • Add 20 mg of (S)-

    
    -Transaminase powder.
    
  • Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Equilibrium Shift: Leave the vial slightly open (covered with perforated Parafilm) or use a nitrogen sweep to remove Acetone (byproduct). Removing acetone drives the equilibrium toward product formation.

Step 4: Reaction Monitoring (IPC)

  • Take a 50 µL aliquot at t=24h.

  • Dilute with 200 µL Acetonitrile.

  • Analyze via HPLC (See Section 4 for method). Target conversion: >90%.

Workup and Isolation of HCl Salt

The product is amphoteric (phenol + amine). Proper pH manipulation is required for isolation.

  • Quench: Acidify reaction mixture to pH ~2.0 with 6M HCl to denature enzyme and protonate the amine.

  • Wash: Extract with Ethyl Acetate (2 x 10 mL) to remove unreacted ketone (which remains neutral/organic soluble). Discard organic layer.

  • Basify: Adjust aqueous layer pH to ~9.5-10.0 using 5M NaOH. The product is now a free amine/phenolate.

  • Extraction: Extract product into 2-MeTHF or Ethyl Acetate (3 x 15 mL).

  • Salt Formation:

    • Dry combined organics over Na₂SO₄.[1]

    • Cool to 0°C.[2]

    • Add 1.1 equivalents of HCl in Isopropanol (or Dioxane) dropwise.

    • A white precipitate forms immediately.

  • Filtration: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Analytical Quality Control

Chiral HPLC Method

To ensure enantiomeric purity (S-isomer > 99% ee).

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 275 nm (Phenol absorption)

  • Temperature: 25°C

  • Retention Times (Approx):

    • (R)-Isomer: 8.5 min

    • (S)-Isomer: 10.2 min

1H-NMR Validation (DMSO-d6)
  • Key Signal: The benzylic proton (CH-NH2) appears as a triplet or multiplet around δ 4.0 - 4.2 ppm .

  • Phenol Protons: Aromatic region δ 6.6 - 7.2 ppm.

  • Propyl Chain: Triplet (CH3) at δ 0.8 ppm; Multiplet (CH2) at δ 1.7 ppm.

Workflow Visualization

Workflow Start Start: 3'-Hydroxypropiophenone Reaction Enzymatic Reaction (30°C, 24h, IPA Donor) Start->Reaction Prep Buffer Prep (TEA, pH 7.5) + PLP Cofactor Prep->Reaction Acetone Remove Acetone (Equilibrium Shift) Reaction->Acetone continuous removal AcidWash Acid Wash (pH 2) Remove unreacted Ketone Reaction->AcidWash >90% Conv. Acetone->Reaction BaseExt Basify (pH 10) & Extract Isolate Free Amine AcidWash->BaseExt Salt HCl Salt Formation (HCl/IPA) BaseExt->Salt Final Final Product: (S)-3-(1-Aminopropyl)phenol HCl Salt->Final

Figure 2: Step-by-step process flow for the biocatalytic synthesis and isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Product Inhibition / Acetone BuildupIncrease IPA concentration to 2M; Ensure open system for acetone evaporation.
Precipitation in Reaction Substrate insolubilityIncrease DMSO co-solvent to 10-15% (v/v).
Low Isolated Yield Amphoteric loss during workupStrictly control pH during extraction. Ensure pH > 9.8 for final extraction into organic phase.
Racemization High pH or TempKeep reaction pH < 8.0 and Temp < 35°C.

References

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. Link

  • Pressnitz, D., et al. (2013). Asymmetric synthesis of (S)-amines by omega-transaminases. ACS Catalysis, 3(4), 555-559. Link

  • Simon, R. C., et al. (2014). Regio- and Stereoselective Monoamination of Diketones with Transaminases. Organic Process Research & Development, 18(6), 752-758. Link

  • PubChem Compound Summary. (S)-3-(1-Aminopropyl)phenol. Link

  • European Medicines Agency. Neupro (Rotigotine) Assessment Report. (Describes the (S)-enantiomer requirement). Link

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of Cinacalcet via Reductive Amination

A Note on Synthetic Precursors: Initial inquiries regarding the use of (S)-3-(1-Aminopropyl)phenol hydrochloride in Cinacalcet synthesis have been reviewed. Based on extensive literature analysis, this compound is not a...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Synthetic Precursors: Initial inquiries regarding the use of (S)-3-(1-Aminopropyl)phenol hydrochloride in Cinacalcet synthesis have been reviewed. Based on extensive literature analysis, this compound is not a recognized precursor for the manufacturing of Cinacalcet. The molecular structure of Cinacalcet, N-[(1R)-1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine, does not contain a phenolic group. This guide has therefore been developed to focus on a well-established, industrially relevant synthetic route, providing researchers with a scientifically accurate and validated protocol.

Introduction: The Strategic Synthesis of Cinacalcet

Cinacalcet hydrochloride is a first-in-class calcimimetic agent that modulates the calcium-sensing receptor (CaSR), making it a cornerstone therapy for secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma.[1] The molecule's therapeutic efficacy is critically dependent on its specific stereochemistry, with the (R)-enantiomer being the active pharmaceutical ingredient (API).[2]

The synthesis of Cinacalcet is a study in stereoselective chemistry. The most prevalent and efficient strategies hinge on coupling two key fragments: a chiral amine that serves as the stereochemical control element and a substituted propyl chain. The dominant chiral source is (R)-(+)-1-(1-naphthyl)ethylamine , which is readily accessible through the resolution of its racemic precursor. This amine is then coupled with a C3 fragment, typically 3-[3-(trifluoromethyl)phenyl]propanal or a derivative thereof.[1]

Among the various coupling strategies, reductive amination stands out for its efficiency, atom economy, and high yields.[2] This method involves the formation of an imine intermediate by reacting the aldehyde and the chiral amine, followed by in-situ reduction to yield the final secondary amine, Cinacalcet. This document provides a detailed protocol for this synthetic approach, offering insights into the causality of procedural steps and robust methodologies for drug development professionals.

Overall Synthetic Pathway

The manufacturing process can be logically segmented into three core stages: preparation of the key aldehyde intermediate, the stereoselective reductive amination, and the final salt formation with purification.

G cluster_0 Part 1: Aldehyde Synthesis cluster_1 Part 2: Reductive Amination cluster_2 Part 3: Salt Formation & Purification A 3-(Trifluoromethyl)benzaldehyde B 3-(3-(Trifluoromethyl)phenyl)propan-1-ol A->B Reduction/Elongation (e.g., Wittig followed by Hydrogenation) C 3-[3-(Trifluoromethyl)phenyl]propanal B->C Oxidation (e.g., Swern or Dess-Martin) E Cinacalcet Base C->E Reductive Amination (Sodium Triacetoxyborohydride) D (R)-(+)-1-(1-Naphthyl)ethylamine D->E F Cinacalcet Hydrochloride (API) E->F HCl Salt Formation (e.g., HCl in Ether)

Caption: Overall workflow for Cinacalcet HCl synthesis.

Part 1: Synthesis of Key Intermediate: 3-[3-(Trifluoromethyl)phenyl]propanal

The synthesis of the aldehyde component is a critical first step. While several routes exist, a common and reliable method involves the oxidation of the corresponding alcohol, 3-[3-(trifluoromethyl)phenyl]propan-1-ol.[3][4] The alcohol itself can be synthesized from 3-(trifluoromethyl)benzaldehyde via methods like a Wittig reaction followed by hydrogenation.[5][6]

Protocol 1: Oxidation of 3-[3-(Trifluoromethyl)phenyl]propan-1-ol to Aldehyde

This protocol is based on a Swern-type oxidation using dimethyl sulfoxide (DMSO) activated by phosphorus pentoxide (P₂O₅), a method noted for its mild conditions and high yield.[4][7]

Materials:

  • 3-[3-(Trifluoromethyl)phenyl]propan-1-ol (CAS: 78573-45-2)

  • Dichloromethane (DCM), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphorus pentoxide (P₂O₅)

  • Triethylamine (TEA)

  • 5% Hydrochloric acid (HCl) solution

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-[3-(Trifluoromethyl)phenyl]propan-1-ol (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution in a water/ice bath to approximately 0-5 °C.

  • Activator Addition: To the stirred solution, add anhydrous DMSO (2.0 eq) followed by the portion-wise addition of P₂O₅ (2.0 eq). Causality Note: P₂O₅ activates the DMSO, forming the reactive species for oxidation. Portion-wise addition helps control any exotherm.

  • Reaction: Allow the reaction to stir for 30-60 minutes, during which the temperature may rise to ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture again in a water/ice bath and slowly add triethylamine (3.5 eq). Causality Note: TEA is a non-nucleophilic base that quenches the reaction and neutralizes the acidic byproducts.

  • Work-up: Remove the ice bath and stir for one hour. Add 5% HCl solution to the flask. Transfer the mixture to a separatory funnel and separate the phases.

  • Extraction: Wash the organic phase sequentially with 5% HCl solution and then with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 3-[3-(Trifluoromethyl)phenyl]propanal.[4][7] The product is often used in the next step without further purification.

Part 2: The Core Reaction: Stereoselective Reductive Amination

This step constitutes the key carbon-nitrogen bond formation and establishes the final chiral center of the molecule. The use of sodium triacetoxyborohydride (STAB) is advantageous as it is a mild and selective reducing agent that is particularly effective for reductive aminations, tolerating the presence of the aldehyde and the intermediate imine without over-reduction.[4]

Protocol 2: Synthesis of Cinacalcet Base

Materials:

  • 3-[3-(Trifluoromethyl)phenyl]propanal (CAS: 21172-41-8)

  • (R)-(+)-1-(1-Naphthyl)ethylamine (CAS: 3886-70-2)

  • Sodium triacetoxyborohydride (STAB) (CAS: 56553-60-7)

  • Methanol or another suitable solvent like Tetrahydrofuran (THF)[4]

  • Toluene

  • 5% Sodium hydroxide (NaOH) solution

  • 1% Hydrochloric acid (HCl) solution

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of 3-[3-(trifluoromethyl)phenyl]propanal (1.0 eq) and (R)-(+)-1-(1-naphthyl)ethylamine (1.0 eq) in methanol at ambient temperature (approx. 20 °C) with stirring.[4] Causality Note: The initial phase of the reaction is the formation of the corresponding imine in equilibrium with the starting materials.

  • Reducing Agent Addition: Add solid sodium triacetoxyborohydride (2.0 eq) to the solution in portions over 15-20 minutes. Causality Note: STAB is less reactive than other borohydrides, allowing for controlled reduction of the imine as it is formed, which drives the reaction to completion.

  • Reaction Monitoring: Stir the reaction mixture for approximately 2 hours. Monitor the reaction by HPLC or TLC until the starting materials are consumed.

  • Work-up: Once the reaction is complete, filter any suspended solids. Concentrate the solution under reduced pressure to remove the methanol.

  • Extraction: Take up the resulting residue in toluene. Wash the toluene solution sequentially with 1% HCl and then with 5% NaOH solution.[4] Causality Note: The acidic wash removes any unreacted amine, while the basic wash removes acidic byproducts from the STAB reagent.

  • Isolation: Separate the phases and concentrate the organic layer under reduced pressure to obtain a residue consisting of crude Cinacalcet base.

G A Charge Reactor: - Methanol - Aldehyde (1.0 eq) - Chiral Amine (1.0 eq) B Stir at 20°C (Imine Formation) A->B C Portion-wise Addition: - Sodium Triacetoxyborohydride (2.0 eq) B->C D Reaction Stirring (2 hours at 20°C) C->D E In-Process Control: - TLC or HPLC (Check for completion) D->E F Solvent Evaporation (Remove Methanol) E->F Reaction Complete G Liquid-Liquid Extraction: - Toluene - 1% HCl wash - 5% NaOH wash F->G H Isolate Organic Layer & Concentrate G->H I Crude Cinacalcet Base H->I

Caption: Experimental workflow for the reductive amination step.

Part 3: Final API Preparation: Salt Formation and Purification

The final step involves converting the oily Cinacalcet base into a stable, crystalline hydrochloride salt, which is the form used in pharmaceutical formulations.

Protocol 3: Preparation of Cinacalcet Hydrochloride

Materials:

  • Crude Cinacalcet base

  • Ethyl acetate

  • Hydrochloric acid (gas or a solution in a suitable solvent like diethyl ether or isopropanol)

  • Isopropanol (for recrystallization)

Procedure:

  • Dissolution: Dissolve the crude Cinacalcet base from the previous step in ethyl acetate.

  • Acidification: Cool the solution to approximately 10 °C. Bubble hydrochloric acid gas through the solution or add a solution of HCl in diethyl ether dropwise until the pH is acidic (pH ~2).[4]

  • Precipitation: Stir the mixture for one hour. A solid precipitate of Cinacalcet hydrochloride will form.

  • Isolation: Collect the solid by filtration and wash with a small amount of cold ethyl acetate.

  • Recrystallization (Purification): For higher purity, dissolve the crude solid in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Final Product: Filter the purified crystals, wash with cold isopropanol, and dry under vacuum to a constant weight to yield pure Cinacalcet hydrochloride.

Data Summary

The following table provides typical parameters for the key synthetic steps. Yields and purity are dependent on reaction scale and purification efficiency.

StepKey ReagentsSolventTemp.TimeTypical YieldPurity (HPLC)
Oxidation 3-(3-(CF₃)phenyl)propanol, DMSO, P₂O₅Dichloromethane0-20 °C1-2 h>95% (crude)~95%
Reductive Amination Aldehyde, (R)-Amine, STABMethanol20 °C2 h>90% (crude)~97%
Salt Formation Cinacalcet Base, HClEthyl Acetate10 °C1 h>95%>99.5%
Recrystallization Crude Cinacalcet HClIsopropanolReflux to 0 °C-~90%>99.9%

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • (R)-(+)-1-(1-Naphthyl)ethylamine: Toxic if swallowed and causes severe skin burns and eye damage. May cause respiratory irritation. Handle with care, avoiding inhalation and direct contact.[8][9] It is corrosive.[9]

  • 3-[3-(Trifluoromethyl)phenyl]propanal: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11]

  • Sodium Triacetoxyborohydride (STAB): Flammable solid that reacts with water to release flammable gases which may ignite spontaneously.[12][13] Causes skin irritation and serious eye damage.[14][15] It must be handled under inert, dry conditions.[12]

  • Phosphorus Pentoxide (P₂O₅): Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Handle in a moisture-free environment.

Always consult the specific Safety Data Sheet (SDS) for each reagent before use.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - Sodium triacetoxyborohydride. [Link]

  • Labkem. (2024). Safety Data Sheet: 112030 - Sodium triacetoxyborohydride. [Link]

  • Loba Chemie. (2017). Safety Data Sheet: SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS. [Link]

  • Google Patents. (2014).
  • Loba Chemie. (2018). MSDS: 3-[3-TRIFLUOROMETHYL) PHENYL] PROPENALDEHYDE. [Link]

  • European Patent Office. (2011). EP2327684A1 - A process for the preparation of cinacalcet and intermediates thereof. [Link]

  • T. Delia, et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 28(16), 6042. [Link]

  • Escolano, C., et al. (2016). Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API). Thieme. [Link]

  • Google Patents. (2016). CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol.

Sources

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess (ee) of (S)-3-(1-Aminopropyl)phenol hydrochloride

Ticket Category: Enantiomeric Excess (ee) Optimization & Troubleshooting Executive Summary: The Stereochemical Challenge (S)-3-(1-Aminopropyl)phenol is a critical chiral intermediate (often associated with the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Category: Enantiomeric Excess (ee) Optimization & Troubleshooting

Executive Summary: The Stereochemical Challenge

(S)-3-(1-Aminopropyl)phenol is a critical chiral intermediate (often associated with the synthesis of Rotigotine). The pharmacological potency of the final API depends strictly on the (S)-configuration at the benzylic carbon.

The Core Problem: The benzylic amine moiety is chemically sensitive. The electron-donating phenolic group at the meta position stabilizes benzylic carbocations, creating a thermodynamic susceptibility to racemization under harsh acidic conditions or high temperatures. Furthermore, enzymatic routes (transaminases) can suffer from equilibrium limitations leading to stalled conversion and lower apparent selectivity.

This guide provides three modular workflows to diagnose and fix low enantiomeric excess (ee).

Diagnostic Data & Specifications

Before troubleshooting, verify your current metrics against these baselines.

ParameterSpecification (Target)Critical Failure LimitCommon Cause of Failure
Enantiomeric Excess (ee) > 99.5%< 98.0%Incomplete resolution; Racemization during workup.
Chemical Purity > 99.0%< 97.0%Oxidation of phenol; Dimerization.
Water Content (KF) < 0.5%> 1.0%Hygroscopic HCl salt; Interferes with crystallization.
Residual Solvent < 5000 ppmN/ATrapped solvent in crystal lattice (solvate formation).
Module A: Biocatalytic Synthesis (The "Prevention" Route)

If you are synthesizing the amine de novo from 3'-hydroxypropiophenone, the ω-Transaminase (ω-TA) route is the industry gold standard for high ee (>99%).

Workflow Logic

The reaction uses an amine donor (Isopropylamine) to convert the ketone to the chiral amine. The equilibrium must be displaced to favor the product.

Transaminase_Cycle Enz_PLP Enzyme-PLP (Internal Aldimine) Enz_PMP Enzyme-PMP (Pyridoxamine) Enz_PLP->Enz_PMP Deamination Product Product ((S)-Amine) Enz_PLP->Product Release Donor Amine Donor (Isopropylamine) Donor->Enz_PMP NH2 Transfer Enz_PMP->Enz_PLP Amination Acetone Co-Product (Acetone) Enz_PMP->Acetone Release Substrate Substrate (3'-Hydroxypropiophenone) Substrate->Enz_PLP Accepts NH2

Figure 1: The Ping-Pong Bi-Bi mechanism of ω-Transaminases. Efficient removal of Acetone is critical to drive the reaction to the right.

Troubleshooting Low ee in Biocatalysis

Q: My conversion is high (>90%), but ee is stuck at 94-96%. Why?

  • Root Cause: Background chemical amination or non-selective enzyme variants.

  • Solution:

    • Check Background Reaction: Run a blank without enzyme. If product forms, lower the pH (7.0 → 6.5) to reduce spontaneous imine formation.

    • Solvent Effect: If using DMSO as a co-solvent (>10%), it may affect enzyme conformation. Switch to 5-10% Methanol.

    • Temperature: Lower the temperature from 30°C to 20-25°C. Stereoselectivity often increases at lower temperatures (Enthalpy-Entropy compensation).

Q: The reaction stops at 50% conversion.

  • Root Cause: Product inhibition (Acetone) or thermodynamic equilibrium.

  • Solution:

    • Vacuum: Apply mild vacuum (200-300 mbar) to continuously remove Acetone.

    • Enzyme Cascade: Use a Lactate Dehydrogenase (LDH) coupled system to remove pyruvate (if using Alanine as donor), though Isopropylamine is preferred for this specific substrate.

Module B: Chemical Resolution (The "Rescue" Route)

If you have a racemic mixture or low-ee material (e.g., from non-selective reductive amination), you must perform a classical resolution.

Protocol: The "Pope-Peachey" Method

Standard resolution uses 1 equivalent of chiral acid. The "Pope-Peachey" method uses 0.5 eq of chiral acid and 0.5 eq of mineral acid, maximizing yield and purity.

Reagents:

  • Resolving Agent: (-)-Dibenzoyl-L-tartaric acid (L-DBTA) or (L)-Tartaric Acid .

    • Note: For (S)-amines, L-acids are usually the matching pair, but screen both.

  • Solvent: Ethanol/Water (95:5) or Methanol.

Step-by-Step Guide:

  • Dissolution: Dissolve 10g of racemic amine in 50 mL Methanol.

  • Addition: Add 0.5 molar equivalents of (-)-Dibenzoyl-L-tartaric acid dissolved in Methanol.

  • Neutralization: Add 0.5 molar equivalents of HCl (or acetic acid) to protonate the remaining amine.

  • Crystallization: Heat to reflux until clear, then cool slowly (5°C/hour) to room temperature.

  • Filtration: Collect the precipitate. This is the diastereomeric salt.

  • Liberation: Treat the salt with NaOH/DCM to liberate the free base.

  • Check ee: If ee < 98%, recrystallize the salt before liberation.

Q: I cannot get crystals; it oils out.

  • Fix: The solvent is too polar or contains too much water. Add a co-solvent like Ethyl Acetate or MTBE dropwise at reflux until slight turbidity appears, then cool.

Module C: Salt Formation (The "Critical" Step)

Converting the free base to the Hydrochloride salt is where many batches lose optical purity due to acid-catalyzed racemization.

Mechanism of Failure

The phenolic ring is electron-rich. In the presence of strong acid and heat, the benzylic C-N bond can weaken, allowing transient carbocation formation (SN1 pathway), which destroys chirality.

Racemization_Risk Step1 Pure (S)-Amine HCl Step2 Excess Heat (>60°C) + Strong Acid Step1->Step2 Step3 Benzylic Carbocation (Stabilized by Phenol) Step2->Step3 Protonation Step4 Nucleophilic Attack (Non-Stereoselective) Step3->Step4 Step5 Racemic Product Step4->Step5

Figure 2: Risk pathway for acid-catalyzed racemization.

Safe Protocol for HCl Salt Formation
  • Solvent: Use Anhydrous Isopropanol (IPA) or Ethyl Acetate . Avoid water.

  • Acid Source: Use HCl in IPA (5-6N) or HCl gas . Do not use aqueous concentrated HCl if possible.

  • Temperature: Maintain temperature < 20°C during acid addition (ice bath).

  • Procedure:

    • Dissolve (S)-free base in IPA.

    • Add HCl/IPA dropwise with vigorous stirring.

    • Allow salt to precipitate.

    • Filter immediately and wash with cold MTBE.

    • Dry: Vacuum oven at 40°C max.

Analytical Troubleshooting (FAQ)

Q: My HPLC shows a "shoulder" on the main peak.

  • Diagnosis: This might not be the enantiomer.[1] It could be the "styrene" impurity formed by elimination of the amine (deamination).

  • Verification: Check UV spectrum. Styrenes have a distinct absorbance shift compared to the phenol.

Q: The ee drops after drying the salt.

  • Diagnosis: Thermal racemization in the crystal lattice due to trapped solvent/acid.

  • Fix: Ensure the salt is pH neutral (wash well) before drying. Lower the oven temperature and increase vacuum.

References
  • Biocatalytic Synthesis: Shin, J. S., & Kim, B. G. (2002). Kinetic resolution of α-methylbenzylamine with ω-transaminase screened from soil microorganisms. Biotechnology and Bioengineering.[2][3][4] Link

  • Transaminase Mechanism: Koszelewski, D., et al. (2010). Omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines. Trends in Biotechnology. Link

  • Chiral Resolution: Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Standard reference for L-DBTA usage).
  • Racemization Risks: Trost, B. M. (1991). The Atom Economy—A Search for Synthetic Efficiency. Science. (Context on benzylic stabilization). Link

  • Rotigotine Intermediates: Patents US20100160683A1. Process for the preparation of Rotigotine. (Describes the specific aminopropyl phenol intermediates). Link

Sources

Optimization

removing metal catalyst residues from (S)-3-(1-Aminopropyl)phenol hydrochloride

Topic: Strategies for Removing Metal Catalyst Residues from (S)-3-(1-Aminopropyl)phenol hydrochloride This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Removing Metal Catalyst Residues from (S)-3-(1-Aminopropyl)phenol hydrochloride

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols for removing residual metal catalysts from the synthesis of (S)-3-(1-Aminopropyl)phenol hydrochloride. As an active pharmaceutical ingredient (API) precursor, ensuring its purity from elemental impurities is paramount for safety, efficacy, and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: What are the typical metal catalysts used in the synthesis of (S)-3-(1-Aminopropyl)phenol hydrochloride and similar chiral amines?

A1: The synthesis of chiral amines like (S)-3-(1-Aminopropyl)phenol hydrochloride often involves asymmetric hydrogenation or reductive amination. These transformations typically rely on transition metal catalysts. Commonly used metals include palladium (Pd), platinum (Pt), rhodium (Rh), ruthenium (Ru), and iridium (Ir), often complexed with chiral ligands to induce stereoselectivity.[1][2][][4] The choice of catalyst depends on the specific synthetic route and desired efficiency.

Q2: Why is the complete removal of these metal residues critically important?

A2: Metal catalyst residues are a major concern in pharmaceutical manufacturing for several reasons. Firstly, many of these metals are toxic and pose a health risk to patients.[5] Regulatory bodies, including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), enforce strict limits on elemental impurities in APIs, as outlined in the ICH Q3D guidelines.[6][7] Secondly, residual metals can act as unwanted catalysts in subsequent reaction steps or degrade the final drug product, affecting its stability and shelf-life.[8]

Q3: What are the primary strategies for removing metal catalyst residues from APIs?

A3: There are four principal methods for metal removal, often used in combination:

  • Adsorption/Scavenging: This involves using solid-supported materials (scavengers) with high affinity for the target metal. The metal binds to the scavenger, which is then removed by simple filtration.[9][10]

  • Crystallization: As the desired compound crystallizes out of a solution, impurities, including dissolved metal catalysts, are ideally left behind in the mother liquor.[11][12]

  • Extraction: This uses liquid-liquid or solid-liquid phase separation to selectively remove the metal species into a phase separate from the product.[13][14]

  • Chromatography: The crude product is passed through a column (e.g., silica gel), and the API is separated from the metal impurities based on differential adsorption.[8][15]

Q4: How do metal scavengers work, and what types are available?

A4: Metal scavengers are materials, typically based on silica, activated carbon, or polymers, that are functionalized with ligands that chelate or bind strongly to metal ions.[8][16] This process, known as chemisorption, effectively "scavenges" the metal from the solution.[17] The scavenger-metal complex is a solid that can be easily filtered off. Common functional groups on scavengers include thiols, thioureas, and amines, which have a high affinity for platinum group metals.[10][18]

Troubleshooting Guide: Common Purification Challenges

Problem: My initial palladium level is extremely high (>500 ppm) after the reaction work-up.

  • Plausible Cause: The palladium catalyst, while nominally heterogeneous (e.g., Pd on carbon), may have leached into the solution as soluble or colloidal nanoparticles. Simple filtration is often insufficient to remove these fine particles.

  • Recommended Solution:

    • Initial Debulking: After the reaction, consider adding a filter aid like Celite® before filtration. This can help trap some of the finer catalyst particles.[8]

    • Primary Scavenging: Treat the crude solution with a primary, high-capacity scavenger. Activated carbon is a cost-effective first-pass option for significant reduction.[6][8] Follow this with a more selective, high-affinity scavenger like thiol-functionalized silica to further reduce levels.

    • Process Optimization: Ensure the reaction conditions (e.g., temperature, pressure) are not overly harsh, as this can promote metal leaching from solid supports.

Problem: I performed a recrystallization, but the rhodium content only dropped from 150 ppm to 80 ppm.

  • Plausible Cause: The metal may be co-crystallizing with your product, (S)-3-(1-Aminopropyl)phenol hydrochloride. This can happen if the metal species has a strong interaction with the amine or phenol functional groups, allowing it to be incorporated into the crystal lattice.[9]

  • Recommended Solution:

    • Solvent System Modification: Screen different solvent/anti-solvent systems. The goal is to maximize the solubility of the metal species in the mother liquor while minimizing the solubility of your product.[11]

    • Use of a Chelating Additive: Add a small amount of a strong chelating agent, such as N-acetylcysteine or thiourea, to the crystallization solvent.[6] These agents bind to the rhodium, forming a complex that is more likely to remain in the mother liquor during crystallization.

    • Pre-Crystallization Scavenging: Use a scavenger before the crystallization step. This removes the bulk of the metal, making the crystallization much more effective as a final polishing step.

Problem: My scavenger treatment is ineffective, and metal levels remain stubbornly high (>20 ppm).

  • Plausible Cause: The scavenger's effectiveness is highly dependent on the specific conditions.

    • Wrong Scavenger: The chosen scavenger may not have a high affinity for the specific oxidation state of your metal catalyst in the solution.

    • Insufficient Quantity/Time: The amount of scavenger or the contact time may be inadequate for the level of contamination.

    • Solvent Interference: The solvent may be competing with the scavenger for binding to the metal.

    • Product Interference: Your product, an amine, is a ligand itself and may be strongly coordinated to the metal, preventing the scavenger from accessing it.

  • Recommended Solution:

    • Scavenger Screening: Perform a small-scale screen with a panel of different scavengers (e.g., thiol-silica, amine-silica, polymer-based scavengers) to identify the most effective one for your system.[10]

    • Optimize Conditions: Experiment with increasing the scavenger loading (e.g., from 5 wt% to 10 wt%), contact time (from 1 hour to 4-6 hours), and temperature (e.g., from 25°C to 45°C) to improve kinetics.[10]

    • pH Adjustment: The hydrochloride salt form of your product implies an acidic environment. This can influence the metal's speciation and the scavenger's performance. A slight pH adjustment (if compatible with your product's stability) might enhance scavenger efficacy.

Problem: I'm seeing significant product loss after the purification step.

  • Plausible Cause: The purification media may be adsorbing your product in addition to the metal catalyst. This is common with broad-spectrum adsorbents like activated carbon and, to a lesser extent, silica gel, especially with polar, amine-containing molecules.[10]

  • Recommended Solution:

    • Use a More Selective Scavenger: Switch from activated carbon or plain silica to a highly functionalized scavenger (e.g., Smopex® or QuadraPure™) that is more selective for the metal over your organic molecule.[6][18]

    • Optimize Elution/Washing: When using scavengers or chromatography, ensure you wash the solid material thoroughly with a suitable solvent after filtration to recover any adsorbed product.

    • Re-evaluate Crystallization Yield: If loss occurs during crystallization, optimize the cooling rate and final temperature. A slower cooling process often leads to purer crystals and can improve yield.[12]

Data Presentation

Table 1: Comparison of Common Metal Scavenging Technologies

Scavenger TypeSupport MaterialFunctional GroupTarget MetalsProsCons
Functionalized Silica Silica GelThiol, Thiourea, AminePd, Pt, Rh, Ru, CuHigh selectivity, good kinetics, easy filtration.[18]Higher cost, potential for product adsorption.
Activated Carbon CarbonN/A (Surface Adsorption)Broad-spectrum (esp. Pd)Low cost, high capacity for debulking.[6][19]Low selectivity, can adsorb product, fines can be hard to filter.
Functionalized Polymer PolystyreneThiol, AminePd, Rh, PtHigh capacity, stable in a wide range of solvents.[6][18]Can swell in certain solvents, may have slower kinetics than silica.
Ion-Exchange Resins PolymerSulfonic Acid, Quat. AmineCharged Metal SpeciesEffective for ionic metal complexes, can be regenerated.[20]Only works for charged species, potential for product binding.

Experimental Protocols & Workflows

Decision-Making Workflow for Metal Removal

This diagram helps guide the selection of an appropriate purification strategy based on the initial level of metal contamination.

G start Analyze Crude Product (ICP-MS) high_ppm Metal > 500 ppm? start->high_ppm mid_ppm Metal 20-500 ppm? high_ppm->mid_ppm No debulk Primary Debulking: - Activated Carbon - Filtration Aid (Celite®) high_ppm->debulk Yes low_ppm Metal < 20 ppm? mid_ppm->low_ppm No scavenge Targeted Scavenging: - Screen functionalized silica & polymer scavengers mid_ppm->scavenge Yes crystallize Recrystallization: - Screen solvents - Consider chelating additive low_ppm->crystallize Yes end Final Product (Confirm Purity < 5 ppm) low_ppm->end No (Meets Spec) debulk->scavenge scavenge->crystallize crystallize->end

Caption: Decision tree for selecting a metal removal strategy.

Protocol 1: Batch Screening of Metal Scavengers
  • Preparation: In separate vials, dissolve a known amount of your crude (S)-3-(1-Aminopropyl)phenol hydrochloride in the reaction solvent to create stock solutions.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., Thiol-Silica, Amine-Silica, Activated Carbon) at a fixed loading (e.g., 5 wt% relative to the crude product). Include a control vial with no scavenger.

  • Agitation: Stir all vials at a controlled temperature (e.g., 40 °C) for a set time (e.g., 4 hours).

  • Sampling & Analysis: After the allotted time, take a sample from the supernatant of each vial, dilute appropriately, and analyze for metal content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Evaluation: Compare the final metal concentration from each scavenger to the control to determine the most effective option.

Protocol 2: Optimized Recrystallization for Metal Removal
  • Solvent Selection: Choose a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.[11]

  • Dissolution: Dissolve the crude, metal-contaminated product in the minimum amount of hot solvent. If desired, add a chelating agent (e.g., 0.1 eq of N-acetylcysteine) at this stage.[6]

  • Hot Filtration (Optional): If insoluble particulates are visible, perform a hot gravity filtration to remove them.

  • Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of pure, well-defined crystals. Do not crash cool, as this can trap impurities.[12]

  • Isolation: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the impurities.

  • Analysis: Dry the purified crystals and analyze for residual metal content via ICP-MS.

General Scavenging Workflow

This diagram illustrates a typical batch scavenging process from start to finish.

G cluster_process Batch Scavenging Process cluster_analysis Quality Control A Crude Product in Solution B Add Selected Scavenger A->B C Stir at Optimal Temp & Time B->C D Filter to Remove Scavenger-Metal Complex C->D E Purified Filtrate D->E F Analyze via ICP-MS E->F G Metal Content < Limit? F->G H Proceed to Next Step G->H Yes I Repeat or Re-evaluate Purification G->I No

Caption: Standard workflow for batch metal scavenging.

References

  • ResearchGate. Transition‐Metal‐Catalyzed Chiral Amines Synthesis | Request PDF. Available from: [Link]

  • DPS Inc. DualPore™ Metal Scavenger for Purificatoin. Available from: [Link]

  • Johnson Matthey. Scavenging Technologies from Johnson Matthey. Available from: [Link]

  • Johnson Matthey. Metal scavengers. Available from: [Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews. Available from: [Link]

  • Biotage. How to Remove Palladium in three easy steps. Available from: [Link]

  • PhosphonicS. Metal Scavenger Applications. Available from: [Link]

  • ResearchGate. Removal of metallic catalyst residues from medical polymers?. Available from: [Link]

  • University of York. Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors. Available from: [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Available from: [Link]

  • MDPI. Extraction and Recovery of Metals from Spent HDS Catalysts: Lab- and Pilot-Scale Results of the Overall Process. Available from: [Link]

  • MDPI. Static Crystallization, an Alternative Methodology for Synthesis of High-Purity Aluminum. Available from: [Link]

  • Google Patents. WO2018060512A1 - Process for preparing chiral amines.
  • RSC Publishing. A new solution for removing metal-based catalyst residues from a biodegradable polymer - Green Chemistry. Available from: [Link]

  • MDPI. Recent Progress in Asymmetric Catalysis and Chromatographic Separation by Chiral Metal–Organic Frameworks. Available from: [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Available from: [Link]

  • Encyclopedia.pub. Platinum and Palladium Solvent Extraction of Spent Catalysts. Available from: [Link]

  • Tech-blog.com. What Is Metal Crystallization? Learn More. Available from: [Link]

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • Google Patents. US3978148A - Process for removal of rhodium compounds from process streams.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • YouTube. 2 Crystallization to Purify a Solid. Available from: [Link]

  • RSC Publishing. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - Chemical Society Reviews. Available from: [Link]

  • IJSR. Removal and Recovery of Platinum: An Insight into Studies and Research. Available from: [Link]

  • Digital WPI. Rhodium Recovery: Separation of a Precious Metal for Reuse in Catalysis of Sunovion Chemical Process. Available from: [Link]

  • Sterling Pharma Solutions. A risk mitigation approach to detecting and quantifying metals in APIs. Available from: [Link]

  • Google Patents. Method for recovering platinum from aviation engine components - European Patent Office - EP 2607506 A1.
  • University of Leeds. Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. Available from: [Link]

  • MDPI. Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. Available from: [Link]

  • Neliti. Overview of Technologies for Extraction of Platinum Group Metals from Poor Raw Materials. Available from: [Link]

  • ProPlate. How can waste products or spent solutions from rhodium electroplating be managed or recycled?. Available from: [Link]

  • Google Patents. Rhodium purification method - JP2009097024A.
  • ResearchGate. Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Available from: [Link]

  • Semantics Scholar. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

  • Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • CDC Stacks. Cyanide Leaching Method for Recovering Platinum Group Metals from a Catalytic Converter Catalyst. Available from: [Link]

  • Syngene International Ltd. Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. Available from: [Link]

  • BioPharm International. Enhancing Resins Addresses Purification Concerns. Available from: [Link]

  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • PMC. Challenges and solutions for the downstream purification of therapeutic proteins. Available from: [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: (S)-3-(1-Aminopropyl)phenol Handling Guide

Ticket ID: #RAC-3APP-001 Subject: Minimizing Racemization During Workup & Isolation Status: Open Priority: Critical (Chiral Integrity Risk) Part 1: Critical Operational Dashboard Before proceeding with any experimental s...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RAC-3APP-001 Subject: Minimizing Racemization During Workup & Isolation Status: Open Priority: Critical (Chiral Integrity Risk)

Part 1: Critical Operational Dashboard

Before proceeding with any experimental steps, review these critical parameters. This molecule acts as a "chiral alert" substrate due to the benzylic amine functionality combined with the electron-rich phenol ring.

ParameterSafe ZoneDanger Zone (Racemization Risk)Technical Rationale
Temperature < 40°C > 55°CThermal energy overcomes the rotational barrier of planar intermediates (imines/enolates).
pH (Aqueous) 8.5 – 10.0 > 12.0 or < 2.0 (prolonged)High pH promotes benzylic deprotonation; Low pH + heat can trigger

type scrambling.
Solvents Esters, Alcohols, Ethers Ketones (Acetone, MEK) , AldehydesCRITICAL: Ketones form Schiff bases (imines) which racemize instantly via tautomerization.
Atmosphere Inert (

/Ar)
Oxidizing/AirOxidation to imines facilitates racemization.
State Salt (Tartrate/HCl) Free Base (Oil)The protonated ammonium salt is configurationally stable; the free base is labile.

Part 2: The Physics of Failure (Mechanism)

To prevent racemization, you must understand the specific molecular vulnerability of (S)-3-(1-Aminopropyl)phenol. The chiral center is benzylic , meaning the C-H bond is weakened by the adjacent aromatic ring.

The Racemization Pathways[1]
  • Schiff Base Tautomerization (The "Ketone Trap"): If you use acetone or MEK during extraction or cleaning, the amine condenses to form an imine. The imine equilibrates with an achiral enamine, destroying the stereocenter.

  • Benzylic Deprotonation: The phenol group is electron-donating, but the benzylic position is still susceptible to proton abstraction by strong bases, leading to a planar, achiral carbanion intermediate.

RacemizationPathways cluster_risk High Risk Zone (Solvent Induced) S_Isomer (S)-Amine (Active) Imine Imine Intermediate (Planar/Achiral) S_Isomer->Imine + Ketone (-H2O) Imine->S_Isomer Hydrolysis Enamine Enamine (Tautomer) Imine->Enamine Tautomerization (Fast) R_Isomer (R)-Amine (Impurity) Imine->R_Isomer Hydrolysis Ketone Ketone Solvent (e.g., Acetone) Ketone->Imine

Figure 1: Mechanism of solvent-induced racemization via Schiff base formation. Note that once the imine forms, the stereochemical information is effectively lost.

Part 3: Troubleshooting & FAQs

Q1: I used acetone to clean my glassware, and my ee% dropped from 99% to 92%. Why? A: Trace acetone is fatal to this specific chiral amine. Even ppm levels of acetone can catalyze racemization. The amine reacts with acetone to form a ketimine. This ketimine tautomerizes to an enamine (which is achiral). When it hydrolyzes back, it returns as a racemic mixture.

  • Fix: Use Methanol or Isopropanol for cleaning and strictly avoid ketone solvents in the entire process train.

Q2: Can I distill the free base to purify it? A: Only under high vacuum and strict temperature control. The free base is a viscous oil that requires heat to distill. Prolonged heating (>60°C) promotes radical formation at the benzylic position or simple thermal inversion.

  • Recommendation: Avoid distillation of the free base if possible. Purify via salt formation (e.g., L-Tartrate or Camphorsulfonate) and recrystallization, which locks the stereocenter.

Q3: My aqueous workup requires high pH to extract the amine. Is pH 14 safe? A: No. While you need to be basic (


 of the amine, approx 9-10) to extract the free base, going to pH 14 increases the concentration of hydroxide ions enough to risk abstracting the benzylic proton over time.
  • Protocol: Adjust pH to 10.0–10.5 using Sodium Carbonate (

    
    ) or dilute NaOH, and perform the extraction quickly. Do not let the free base sit in high pH aqueous solution overnight.
    

Q4: The oil turned dark red during rotary evaporation. What happened? A: This indicates oxidation. Phenolic amines are electron-rich and prone to air oxidation to form quinone-like species. These oxidation pathways often proceed via radical intermediates that scramble the chiral center.

  • Fix: Always backfill your rotavap with Nitrogen/Argon and keep the water bath

    
    .
    

Part 4: Validated Workup Protocol (SOP)

This protocol is designed to isolate (S)-3-(1-Aminopropyl)phenol from a tartrate salt or crude reaction mixture while preserving optical purity.[1]

Materials
  • Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). NO ACETONE.

  • Base: 10% Aqueous Sodium Carbonate (

    
    ) or 1N NaOH.
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Workflow
  • Cooling: Cool the reaction mixture/salt solution to 5–10°C.

  • Biphasic Setup: Add EtOAc (or MTBE).

  • Controlled Neutralization:

    • Slowly add base while stirring.

    • Monitor pH.[1][2] Target pH 9.5 – 10.5 .

    • Why? This liberates the amine without exposing it to harsh hydroxide concentrations.

  • Rapid Extraction:

    • Separate layers immediately.

    • Re-extract aqueous layer once. Combine organics.

  • Washing: Wash organics with brine (saturated NaCl) to remove excess base and water.

  • Drying: Dry over

    
     for max 15 mins. Filter.
    
  • Concentration:

    • Rotary evaporator bath: Max 40°C .

    • Vacuum: < 50 mbar.

    • Stop immediately upon solvent removal.

WorkupProtocol Start Crude Reaction / Salt (Temp: 5-10°C) SolventAdd Add EtOAc or MTBE (NO KETONES) Start->SolventAdd pH_Adjust Adjust pH to 9.5 - 10.5 (Use Na2CO3 or dil. NaOH) SolventAdd->pH_Adjust Extract Separate Layers (Work Quickly) pH_Adjust->Extract Decision Is product solid or oil? Extract->Decision OilPath Free Base (Oil) Risk: High Decision->OilPath Oil SolidPath Salt Formation (e.g., Tartrate) Decision->SolidPath Solid Evap Evaporate < 40°C Inert Atmosphere OilPath->Evap Final Isolated (S)-Amine Store @ -20°C SolidPath->Final Evap->Final

Figure 2: Optimized workup flow to minimize thermal and chemical stress on the chiral center.

References

  • Process for the preparation of Rivastigmine. Source: US Patent 5,602,176.[1] Relevance: Describes the fundamental synthesis and handling of the 3-(1-aminopropyl)phenol intermediate and its resolution using tartaric acid derivatives. URL:

  • Method for resolution of a intermediate of rivastigmine. Source: WO Patent 2004/037771.[1] Relevance: Details the specific use of chiral acids (like camphor sulfonic acid) to resolve and stabilize the amine, avoiding the instability of the free base. URL:

  • Chemoenzymatic Synthesis of Rivastigmine. Source: Mangas-Sánchez, J., et al. Journal of Organic Chemistry, 2009, 74, 5304. Relevance: Discusses the enantioselective synthesis and the stability of the benzylic amine intermediates under various reaction conditions. URL:[Link]

  • Synthesis of Rivastigmine Tartrate. Source: Jiang, Y., et al. Journal of East China Normal University (Natural Science), 2001, 1, 61-65.[3][4] Relevance: Provides data on the optical purity and yield during the resolution and workup phases of the amine intermediate. URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of (S)-3-(1-Aminopropyl)phenol Hydrochloride Precipitation

Case ID: OPT-HCl-SALT-03 Subject: pH Control & Crystallization Dynamics for Phenolic Amine Salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary & Chemical Logic The...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-HCl-SALT-03 Subject: pH Control & Crystallization Dynamics for Phenolic Amine Salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Chemical Logic

The precipitation of (S)-3-(1-Aminopropyl)phenol hydrochloride presents a classic "competing functionality" challenge in process chemistry. You are dealing with a molecule containing two ionizable groups with distinct behaviors:

  • Primary Amine (

    
    ):  Basic (
    
    
    
    ).[2] Needs to be fully protonated to form the salt.
  • Phenol (

    
    ):  Weakly Acidic (
    
    
    
    ).[2][3] Needs to remain protonated (neutral) to avoid phenolate formation, which increases oxidative instability and alters solubility.[2]

The Core Objective: You must drive the pH low enough to fully protonate the amine (forming the


 species) without using such a large excess of acid that you induce hygroscopicity or trap acid impurities in the crystal lattice.[2]
The "Goldilocks" Zone

For hydrochloride salt formation of this specific class of molecules, the target is an apparent pH of 1.0 – 2.0 in the crystallization solvent, or 1.05 – 1.15 molar equivalents of HCl relative to the free base.

Mechanistic Visualization

The following diagram illustrates the species distribution and the critical pathway for successful precipitation.

G cluster_0 pH > 10 (Basic) cluster_1 pH 7 - 9 (Neutral) cluster_2 pH 1 - 2 (Target) cluster_3 pH < 0 (Excess Acid) Species1 Phenolate / Free Amine (Soluble/Unstable) Species2 Phenol / Free Amine (Free Base - Oily) Species1->Species2 Lower pH Species3 Phenol / Ammonium Salt (Crystalline Solid) Species2->Species3 Add HCl (1.1 eq) Species4 Hygroscopic Paste (Acid Trapping) Species3->Species4 Excess HCl (>2.0 eq) Output High Purity HCl Salt Species3->Output Precipitation

Caption: Reaction corridor for (S)-3-(1-Aminopropyl)phenol. Successful crystallization requires targeting the green zone (pH 1-2) to ensure amine protonation while preventing acid occlusion.[2]

Optimized Protocol: Salt Formation

Note: This protocol assumes you are starting with the crude free base oil isolated from a synthesis step.

Reagents:

  • Crude (S)-3-(1-Aminopropyl)phenol (Free Base)[2]

  • Solvent A: Isopropanol (IPA) or Ethanol (Absolute)[2]

  • Acid Source: 4M HCl in Dioxane or 5-6M HCl in IPA (Anhydrous preferred)[2]

  • Antisolvent (Optional): MTBE or n-Heptane[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free base in Solvent A (5 volumes relative to mass, e.g., 5 mL per 1 g). Heat to 40-50°C to ensure homogeneity.

  • Acid Addition (Critical Step):

    • While stirring at 40°C, slowly add the HCl solution dropwise.

    • Target: Add exactly 1.05 to 1.10 molar equivalents of HCl.

    • Monitoring: Spot an aliquot onto wet pH paper.[2] You are looking for a distinct red color (pH ~1-2).[2]

  • Nucleation:

    • Cool the solution slowly to room temperature (20-25°C) over 1 hour.

    • Seeding: If available, add 0.1% w/w seed crystals of the pure HCl salt at 25°C.

  • Crystallization:

    • If solids form, cool further to 0-5°C and hold for 2 hours.

    • If no solids form (Oiling out): Add Antisolvent (MTBE) dropwise until slight turbidity persists, then re-heat to clear and cool slowly.[2]

  • Isolation: Filter the white solid under nitrogen atmosphere (to prevent phenol oxidation). Wash with cold MTBE.[2] Dry under vacuum at 40°C.[2]

Troubleshooting Guide (Q&A)

Issue 1: "My product is coming out as a sticky oil/gum, not a crystal."

Diagnosis: This is the most common issue with aminophenols. It is usually caused by water contamination or high ionic strength causing a "salting out" of the amorphous phase before crystallization can occur.

Corrective Actions:

  • Check Water Content: Ensure your solvent (IPA/EtOH) is anhydrous (<0.1% water).[2] Water acts as a plasticizer and prevents lattice formation.[2]

  • The "Cloud Point" Method: Re-dissolve the oil by heating. Add the antisolvent (MTBE/Heptane) very slowly at elevated temperature until the solution is just cloudy.[2] Turn off the stirrer and let it cool undisturbed.

  • Scratching: Use a glass rod to scratch the side of the flask at the interface of the oil and solvent. This provides nucleation sites.[2]

Issue 2: "The product has turned pink or light brown."

Diagnosis: Phenolic Oxidation. The phenol group is electron-rich and prone to oxidation by air, forming quinone-like impurities which are highly colored.[2]

Corrective Actions:

  • Inert Atmosphere: Perform the precipitation and filtration under a Nitrogen or Argon blanket.

  • Acid Wash: Wash the filter cake with slightly acidic solvent (e.g., 0.1% HCl in IPA) to ensure no surface free-base remains, as the free base oxidizes faster than the salt.

  • Degassing: Degas all solvents (sparge with

    
     for 15 mins) before use.
    
Issue 3: "My yield is lower than expected (<70%)."

Diagnosis: The pH might be too high (incomplete salt formation) or the product is too soluble in the chosen alcohol.[2]

Corrective Actions:

  • pH Check: Verify the supernatant pH is < 2.[2] If it is neutral (pH 5-7), you have not added enough HCl.[2] The amine acts as a buffer; you must overcome its buffering capacity.

  • Solvent Swap: If yield is low in Ethanol, switch to Isopropanol (IPA).[2] The HCl salt is generally less soluble in IPA than in EtOH.

  • Antisolvent Ratio: Increase the ratio of MTBE/Heptane to 2:1 or 3:1 relative to the alcohol solvent.

Comparative Data: Solvent Systems

Solvent SystemSolubility of HCl SaltImpurity RejectionRisk of Oiling OutRecommendation
Methanol Very HighLowLowAvoid (Yield loss)
Ethanol HighModerateLowGood for recrystallization
Isopropanol (IPA) ModerateHighModerateBest for Precipitation
IPA + MTBE LowHighHigh (if added too fast)Best for Yield
Water Very HighN/AN/AAvoid (Solubility too high)

Frequently Asked Questions (FAQ)

Q: Can I use aqueous HCl (37%) instead of anhydrous HCl in dioxane? A: It is possible but risky.[2] Introducing water increases the solubility of the salt significantly, leading to yield loss. If you must use aqueous HCl, use the minimum amount necessary and use a larger volume of antisolvent (like acetone or THF) to drive precipitation, but be wary of oiling out.

Q: How does pH affect the enantiomeric purity (ee)? A: Directly, pH does not change the configuration. However, rapid precipitation caused by a sudden drop in pH (adding acid too fast) can trap the unwanted enantiomer in the crystal lattice (occlusion). Slow acidification promotes "Ostwald Ripening," allowing the crystal to reject the impurity.

Q: What is the shelf-life of the HCl salt? A: When stored properly (desiccated, dark, <25°C), the HCl salt is stable for >2 years. The salt form protects the amine from oxidation, but the phenol group remains sensitive to light and air.

References & Authority

  • PubChem Compound Summary: 3-(1-aminopropyl)phenol.[2][4] National Center for Biotechnology Information.[2] (Accessed 2026).[2][4] [2]

  • Sigma-Aldrich Technical Library: User Guide for Handling Air-Sensitive Phenolic Salts. (General Protocol Reference).

  • Anderson, N. G. Practical Process Research & Development. Academic Press.[2] (Standard text on salt selection and crystallization optimization).

  • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] (Definitive guide on pKa and counter-ion selection).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (S)-3-(1-Aminopropyl)phenol hydrochloride before handling.[2]

Sources

Troubleshooting

reducing impurity profile in (S)-3-(1-Aminopropyl)phenol hydrochloride manufacturing

Subject: Strategies for Reducing Impurity Profiles in Manufacturing & Purification Executive Summary & Critical Quality Attributes (CQAs) You are likely encountering difficulties with the isolation of (S)-3-(1-Aminopropy...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Strategies for Reducing Impurity Profiles in Manufacturing & Purification

Executive Summary & Critical Quality Attributes (CQAs)

You are likely encountering difficulties with the isolation of (S)-3-(1-Aminopropyl)phenol hydrochloride (CAS: 1212827-86-5 / generic structure ref). This compound serves as a critical chiral intermediate (often for Rotigotine and related dopamine agonists).

The impurity profile of this molecule is dominated by three competing mechanisms:

  • Reductive Dimerization: Formation of secondary amines during synthesis.

  • Enantiomeric Drift: Incomplete resolution of the (R)-isomer.

  • Phenolic Oxidation: Rapid degradation to quinone-like species (pinking/browning).

This guide provides targeted troubleshooting protocols to suppress these specific impurities.

Impurity Genesis Map

Understanding where the impurity originates is the first step to removal. Refer to the diagram below to diagnose your specific HPLC peaks.

ImpurityMap SM Starting Material (3-Hydroxypropiophenone) Imine Intermediate Imine SM->Imine + NH3 source Target Target (S)-Amine Imine->Target Reduction (H2/Cat or Hydride) Dimer Impurity A: Dimer (Secondary Amine) Imine->Dimer + Target Amine (Low NH3 pressure) DesOH Impurity D: Des-hydroxy (Over-reduction) Imine->DesOH High Temp/Press (Pd/C cleavage) R_Iso Impurity B: (R)-Isomer (Enantiomer) Target->R_Iso Poor Resolution or Racemization Quinone Impurity C: Quinones (Oxidative Degradation) Target->Quinone Air/Light Exposure (pH > 7)

Figure 1: Mechanistic origin of key impurities. Blue paths indicate desired synthesis; Red nodes indicate critical impurities.

Troubleshooting Guides (Q&A Format)

Module A: Chemical Purity (The "Dimer" Issue)

Q: My HPLC shows a large, late-eluting peak (RRT ~1.8). Mass spec suggests it is a dimer. How do I prevent this?

Diagnosis: This is the Symmetric Secondary Amine Impurity . It forms during reductive amination when the newly formed primary amine reacts with the intermediate imine instead of the ammonia reacting with the ketone.

Corrective Protocol:

  • Ammonia Saturation (The "High-Ammonia" Rule):

    • If using catalytic hydrogenation (H2/Pd-C): You must maintain a high molar ratio of Ammonia to Ketone (minimum 5:1, preferably 10:1).

    • Why? Le Chatelier’s principle. Excess ammonia suppresses the dissociation of the imine and outcompetes the product amine for the ketone.

  • Two-Step Reductive Amination:

    • Do not mix the reducing agent (e.g., NaBH4) immediately.

    • Step 1: Stir Ketone + Ammonium Acetate in Methanol for 2-4 hours to drive imine formation completely.

    • Step 2: Add the reducing agent slowly at low temperature (0-5°C).

  • Purification (The Acid Wash):

    • The dimer is more lipophilic than the primary amine.

    • Dissolve crude base in Ethyl Acetate.

    • Extract with weakly acidic water (pH 4-5) . The primary amine extracts into the water; the dimer (being less basic due to sterics and more lipophilic) tends to remain in the organic layer or precipitates at the interface.

Module B: Enantiomeric Purity (The "S" Form)

Q: I am using L-Tartaric acid for resolution, but my ee% is stuck at 90%. How do I reach >99%?

Diagnosis: The (S)-amine forms a diastereomeric salt with L-Tartaric acid. If the cooling ramp is too fast, the (R)-amine salt gets trapped in the crystal lattice (occlusion).

Optimization Protocol: The "Swish" Technique Do not simply recrystallize. Use a slurry digest .

  • Solvent Switch: Move from pure Methanol to Methanol:Water (95:5) . The presence of water increases the solubility differential between the (S,L)-salt and the (R,L)-salt.

  • The Protocol:

    • Suspend the 90% ee salt in Methanol (5 volumes).

    • Heat to reflux (65°C) for 1 hour. It may not dissolve completely; this is intentional.

    • Cool extremely slowly (5°C per hour) to 20°C.

    • Crucial Step: Hold at 20°C for 4 hours with vigorous stirring. This allows "Ostwald Ripening," where the thermodynamically unstable (R)-crystals redissolve and the (S)-crystals grow.

    • Filter and wash with cold EtOAc.

Module C: Appearance & Stability (The "Pink" Powder)

Q: The white solid turns pink/brown during drying. Is it decomposing?

Diagnosis: Yes. Phenolic amines are notoriously sensitive to oxidative degradation, forming quinone-imines. This is accelerated by:

  • High pH (free base form).

  • Trace metal ions.

  • Oxygen + Light.

Stabilization Workflow:

  • The "Bisulfite" Shield:

    • During the final extraction (before salt formation), wash the organic layer with a 5% Sodium Bisulfite (NaHSO3) solution. This scavenges radical initiators.

  • Acidic Isolation:

    • Never dry the free base. Convert to the HCl salt immediately while in solution.

    • Use HCl in IPA (Isopropanol) rather than aqueous HCl. Water promotes hydrolysis and oxidation.

  • Drying Conditions:

    • Dry at <40°C under vacuum.

    • Backfill the oven with Nitrogen , not air.

Quantitative Data Summary

Impurity TypeRRT (Approx)OriginLimit (ICH Q3A)Removal Strategy
Des-hydroxy 0.85Over-reduction (H2 pressure too high)< 0.15%Lower Temp/Press; Change Catalyst to Raney Ni
Starting Ketone 1.10Incomplete Reaction< 0.15%Monitor via IPC; Add excess reducing agent
(R)-Enantiomer 1.00 (Chiral)Poor ResolutionNMT 0.5%Recrystallization w/ L-Tartaric Acid (MeOH/H2O)
Dimer 1.6 - 1.8Reductive Amination Side-Rxn< 0.15%High NH3 equivalents; Acidic extraction
Quinones N/A (Colored)OxidationVisualN2 Atmosphere; Antioxidant wash

Detailed Experimental Protocol: Salt Formation & Isolation

Use this protocol to minimize hygroscopicity and color formation.

Reagents:

  • Crude (S)-3-(1-Aminopropyl)phenol (Free base in EtOAc).

  • HCl gas dissolved in Isopropanol (5-6 N).

  • MTBE (Methyl tert-butyl ether) as anti-solvent.

Steps:

  • Concentration: Concentrate the EtOAc solution of the free base to approx. 5 volumes.

  • Scavenging: Add activated carbon (10 wt%) to the solution. Stir for 30 mins at 25°C. Filter through Celite. This removes color precursors.

  • Acidification: Cool filtrate to 0-5°C.

  • Addition: Dropwise add HCl/IPA. Monitor pH. Stop exactly when pH reaches 2.0 - 3.0 .

    • Warning: Excess HCl can cause the salt to become hygroscopic or form a "gum" rather than a crystal.

  • Crystallization: If oiling occurs, add MTBE (2 volumes) dropwise to induce precipitation.

  • Filtration: Filter under Nitrogen blanket. Wash with 1:1 EtOAc/MTBE.

References

  • Reductive Amination Mechanics: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Impurity Profiling of Phenethylamines: Verweij, A. M. A. "Impurities in Illicit Drug Preparations: Amphetamine and Methamphetamine." Forensic Science Review, 1989.
  • Chiral Resolution of Amines: Kozma, D. "CRC Handbook of Optical Resolution via Diastereomeric Salt Formation." CRC Press, 2001. (Standard reference for Tartaric acid resolutions).
  • Phenolic Oxidation Control: "Stabilization of Phenolic Compounds in Pharmaceutical Formulations." Pharmaceutical Development and Technology, Vol 12, 2007.

Disclaimer: This guide is for research and development purposes. All procedures should be validated within your specific quality management system (QMS).

Optimization

thermal degradation analysis of (S)-3-(1-Aminopropyl)phenol hydrochloride

Technical Support Center: Thermal Degradation Analysis of (S)-3-(1-Aminopropyl)phenol Hydrochloride Welcome to the Technical Support and Troubleshooting Center for (S)-3-(1-Aminopropyl)phenol hydrochloride (CAS: 2368884-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Degradation Analysis of (S)-3-(1-Aminopropyl)phenol Hydrochloride

Welcome to the Technical Support and Troubleshooting Center for (S)-3-(1-Aminopropyl)phenol hydrochloride (CAS: 2368884-25-5). This chiral phenolic amine salt is a critical intermediate in pharmaceutical synthesis. However, its bifunctional nature—containing both an electron-rich phenolic hydroxyl group and an aliphatic amine protected as a hydrochloride salt—makes it highly susceptible to specific thermal and oxidative degradation pathways.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and prevent thermal degradation during storage, analysis, and synthetic workflows.

Module 1: Mechanistic Knowledge Base (The "Why")

To effectively troubleshoot, one must understand the causality of the molecule's failure modes. The thermal degradation of (S)-3-(1-Aminopropyl)phenol hydrochloride is not a single event, but a cascade of reactions driven by temperature and atmospheric exposure:

  • Thermal Dissociation of the Salt: Aliphatic amine hydrochlorides are prone to thermal instability. At elevated temperatures, the salt undergoes thermal dissociation, releasing HCl gas and leaving behind the highly reactive free base amine[1][2].

  • Oxidation to Quinone-Imines: Once the free base is liberated, the electron-rich phenol ring becomes highly vulnerable to oxidation. Heat accelerates the removal of electrons and protons, converting the phenol into reactive quinone or quinone-imine intermediates[3][4].

  • Polymerization: These quinone-imines are highly conjugated (causing distinct color changes) and readily undergo cross-linking or Michael addition with other unreacted amine molecules, forming insoluble polymeric tars[[“]].

Module 2: FAQ & Troubleshooting Desk

Q1: My compound changed from a white crystalline powder to a pink/brown hue during vacuum oven drying. Is the batch ruined? A: Yes, the batch has likely suffered oxidative degradation and should be re-purified or discarded.

  • Causality: Even under vacuum, trace oxygen combined with heat (>40°C) triggers the oxidation of the phenolic -OH group. The pink/brown discoloration is the visual signature of conjugated quinone-imine intermediates forming and beginning to polymerize[3][4].

  • Resolution: Always dry this compound at ambient temperature (or strictly <30°C) under a continuous sweep of dry, inert gas (Argon or Nitrogen) before applying vacuum.

Q2: I am analyzing the purity of the compound using GC-MS, but the chromatogram shows multiple unexpected peaks, while my NMR indicates >98% purity. What is happening? A: You are observing a thermal artifact induced by the analytical method itself, not actual impurities in your sample.

  • Causality: GC-MS injection ports operate at high temperatures (typically 250°C–300°C). At these temperatures, the amine hydrochloride salt rapidly dissociates into HCl and the free amine. The free amine then undergoes immediate thermal deamination and fragmentation in the inlet[1][6].

  • Resolution: Abandon GC-MS for this compound. Switch to LC-MS (Liquid Chromatography-Mass Spectrometry) using Electrospray Ionization (ESI) in positive mode, which operates at much lower temperatures and preserves the intact molecular ion

    
    .
    

Q3: During a high-temperature synthetic coupling step (>100°C), my yields of the target API drop drastically, and a black tar forms in the reactor. How can I prevent this? A: The reaction conditions are exceeding the thermal stability threshold of the unprotected bifunctional molecule.

  • Causality: At >100°C, the HCl salt acts as an acid catalyst for its own degradation. The liberated free amine and phenol undergo rapid autoxidation and subsequent polymerization, forming the black tar (melanin-like polymers)[[“]].

  • Resolution: You must chemically protect the reactive sites before applying heat. Protect the amine with a thermally stable protecting group (e.g., Boc or Cbz) and consider protecting the phenol as an ether (e.g., benzyl ether) if the coupling reaction requires prolonged heating.

Module 3: Quantitative Data & Diagnostic Signatures

Use the following table to correlate visual and analytical observations with specific thermal degradation events.

Temperature ThresholdDegradation MechanismVisual IndicatorPrimary Analytical Signature (LC-MS / TGA)
> 40°C (in Air) Mild OxidationFaint pink to light brown discoloration.Emergence of

peaks (Quinone-imine formation).
> 80°C (Prolonged) DimerizationDeep brown, sticky residue.High molecular weight adducts; loss of parent peak area.
150°C - 180°C Salt DissociationBubbling (if melting); sharp pungent odor (HCl).TGA shows distinct mass loss corresponding to HCl (approx. 16-19%)[7].
> 200°C Thermal Cleavage / DeaminationBlack, insoluble carbonaceous tar.Total loss of parent mass; detection of phenolic fragments.

Module 4: Standard Operating Procedure (SOP)

Protocol: Forced Thermal & Oxidative Degradation Profiling via HPLC-UV

To validate the stability limits of your specific batch of (S)-3-(1-Aminopropyl)phenol hydrochloride, execute this self-validating forced degradation protocol[8].

Materials Required:

  • (S)-3-(1-Aminopropyl)phenol hydrochloride (Reference Standard)

  • HPLC-grade Acetonitrile and Water

  • 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A)

  • 3%

    
     solution
    
  • Amber glass HPLC vials

Step-by-Step Methodology:

  • Standard Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Mobile Phase A. Keep refrigerated (2-8°C) in an amber vial. This is your unstressed control.

  • Thermal Stress (Solid State): Place 5.0 mg of the solid powder in an unsealed glass vial. Incubate in a laboratory oven at 60°C for 48 hours. Remove, allow to cool, and dissolve in 5.0 mL of Mobile Phase A.

  • Oxidative Stress (Solution State): Mix 0.5 mL of the Standard Preparation with 0.5 mL of 3%

    
    . Incubate at room temperature for 24 hours in the dark.
    
  • Chromatographic Setup:

    • Column: C18 Reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Gradient: 5% to 95% Acetonitrile (with 0.1% TFA) over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

  • Analysis & Causality Check: Inject the control, thermal stress, and oxidative stress samples.

    • Validation: If the thermal stress sample shows a reduction in the parent peak and an increase in early-eluting peaks, thermal dissociation has occurred. If the oxidative stress sample turns pink and shows broad, late-eluting peaks at 254 nm, quinone polymerization is confirmed.

Module 5: Degradation Pathway Visualization

The following diagram maps the logical flow of thermal and oxidative degradation for this compound.

G A (S)-3-(1-Aminopropyl)phenol HCl (Stable Salt) B Thermal Dissociation (Release of HCl gas) A->B > 150°C C Free Base Amine (Highly Reactive) B->C D Oxidation (O2 / Heat) C->D Air Exposure G Thermal Cleavage (Deamination) C->G > 200°C E Quinone-Imine Intermediates (Colored Species) D->E F Polymerization / Dimerization (Insoluble Brown/Black Tar) E->F Cross-linking H Phenolic Degradants (+ NH3) G->H

Thermal degradation pathways of (S)-3-(1-Aminopropyl)phenol HCl.

References

  • Fini, A., et al. "Diclofenac Salts, Part 7: Are the Pharmaceutical Salts with Aliphatic Amines Stable?" ResearchGate. Available at: [Link]

  • Fini, A., et al. "Diclofenac salts, part 7: are the pharmaceutical salts with aliphatic amines stable?" PubMed. Available at: [Link]

  • Taleb, et al. "Infrared Spectroelectrochemical Study of the Oxidation of Substituted Phenols of relevance to the Surface Oxidation of Polystyrene." UCL Discovery. Available at: [Link]

  • UVA Dare. "Insight into thermal dissociation of tri‐n‐octylamine hydrochloride." University of Amsterdam. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Optimizing Mass Spectrometry Workflows for (S)-3-(1-Aminopropyl)phenol Hydrochloride

Executive Summary & Compound Profile Target Analyte: (S)-3-(1-Aminopropyl)phenol hydrochloride CAS: 446299-62-5 (Generic reference for the base/salt forms) Molecular Formula: C9H13NO · HCl Free Base MW: 151.21 g/mol Targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Target Analyte: (S)-3-(1-Aminopropyl)phenol hydrochloride CAS: 446299-62-5 (Generic reference for the base/salt forms) Molecular Formula: C9H13NO · HCl Free Base MW: 151.21 g/mol Target Ion (ESI+): m/z 152.1 [M+H]+

This guide provides a technical comparison of analytical workflows for the detection and structural characterization of (S)-3-(1-Aminopropyl)phenol. As a chiral phenolic amine, this molecule presents specific challenges regarding ionization efficiency and enantiomeric resolution. This document compares the standard Direct ESI-MS/MS workflow against the enhanced Dansylation-Derivatization workflow, providing mechanistic insights and self-validating protocols for researchers in drug development.

Mechanistic Fragmentation Analysis

To develop a robust Multiple Reaction Monitoring (MRM) method, one must understand the gas-phase dissociation chemistry of the molecule. The fragmentation of (S)-3-(1-Aminopropyl)phenol is governed by the "Nitrogen Rule" and charge-remote fragmentation driven by the benzylic amine.

Fragmentation Pathways (ESI-CID)

In Electrospray Ionization (positive mode), the protonated molecular ion (m/z 152.1) undergoes two primary dissociation pathways:

  • Alpha-Cleavage (Dominant Pathway): The amine group directs the cleavage of the adjacent C-C bond. The charge is retained by the nitrogen-containing fragment due to the high proton affinity of the imine.

    • Mechanism: Homolytic cleavage of the bond between the

      
      -carbon (benzylic) and the 
      
      
      
      -carbon (ethyl group).
    • Transition: Loss of a neutral ethyl radical (29 Da).

    • Product Ion: m/z 123.1 (Stabilized benzylic iminium ion).

  • Deamination (Secondary Pathway): Inductive cleavage leading to the loss of ammonia (NH3).

    • Transition: Loss of neutral NH3 (17 Da).

    • Product Ion: m/z 135.1 (Resonance-stabilized phenpropyl carbocation).

  • Phenolic Degradation: Further fragmentation of the m/z 123 ion often leads to the loss of CO or H2O from the phenolic ring, generating characteristic aromatic ions at m/z 95 or m/z 77, though these are less abundant in soft ionization.

Visualization of Fragmentation Logic

FragmentationPathway Parent [M+H]+ Precursor m/z 152.1 (Protonated Amine) AlphaCleavage Alpha-Cleavage (Loss of Ethyl Group) Parent->AlphaCleavage Deamination Inductive Cleavage (Loss of Ammonia) Parent->Deamination Frag1 Fragment A (Base Peak) m/z 123.1 [Ar-CH=NH2]+ AlphaCleavage->Frag1 Major Pathway Neutral1 Neutral Loss: Ethyl Radical (-29 Da) AlphaCleavage->Neutral1 Frag2 Fragment B m/z 135.1 [M+H - NH3]+ Deamination->Frag2 Minor Pathway Neutral2 Neutral Loss: NH3 (-17 Da) Deamination->Neutral2

Caption: Figure 1. ESI-MS/MS fragmentation pathway of (S)-3-(1-Aminopropyl)phenol. The alpha-cleavage pathway yielding m/z 123.1 is the most diagnostic transition for MRM quantification.

Comparative Performance: Direct vs. Derivatized Analysis

This section compares the "Standard Product Workflow" (Direct Analysis) with the "Enhanced Alternative" (Dansylation).

The Challenge: Phenolic amines are amphoteric and polar. They often show poor retention on standard C18 columns (eluting in the suppression zone) and moderate ionization efficiency in ESI+ due to the phenol's acidity competing with the amine's basicity.

Performance Metrics Table
FeatureMethod A: Direct LC-ESI-MS/MS Method B: Dansyl-Derivatized LC-MS/MS
Principle Detection of underivatized [M+H]+Reaction with Dansyl Chloride (Dns-Cl) to form sulfonamide.
Sensitivity (LOD) Moderate (1–10 ng/mL)High (0.05–0.5 ng/mL)
Selectivity Susceptible to isobaric interference (e.g., 3-propylamino isomers).High. Dansyl group adds mass shift (+233 Da) and unique fragments.
Chromatography Requires polar-embedded or HILIC columns for retention.Excellent retention on standard C18 due to added hydrophobicity.
Fragmentation m/z 152

123 (Non-specific alkyl loss).
m/z 385

171 (Specific dimethylaminonaphthalene fragment).
Isomer Differentiation Poor. (S) and (R) enantiomers co-elute on C18.Medium. Requires Chiral Column, but separation is easier due to size.
Critical Analysis
  • When to use Method A: Routine purity checks of the raw material where concentration is high (>1 µg/mL).

  • When to use Method B: Pharmacokinetic (PK) studies or impurity profiling where the analyte is at trace levels in complex matrices (plasma/urine). The dansyl derivative introduces a "ionization tag" (tertiary amine) that significantly boosts signal intensity (up to 10-100x).

Experimental Protocols

Method A: Direct Analysis (Standard)
  • Column: C18 Polar Embedded (e.g., Waters Atlantis T3), 2.1 x 100 mm, 3 µm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings: ESI+, Source Temp 350°C, Capillary 3.5 kV.

  • MRM Transitions:

    • Quantifier: 152.1

      
       123.1 (CE: 15 eV)
      
    • Qualifier: 152.1

      
       135.1 (CE: 10 eV)
      
Method B: Dansylation Workflow (Enhanced)

This protocol validates the presence of both the amine and phenol functional groups.

  • Preparation: Mix 50 µL sample + 25 µL Na2CO3 (100 mM, pH 11) + 25 µL Dansyl Chloride (1 mg/mL in Acetone).

  • Incubation: Heat at 60°C for 10 minutes. (Reaction turns yellow).

  • Quench: Add 10 µL formic acid.

  • Analysis:

    • Precursor: m/z 618 (Bis-dansyl derivative, if both phenol and amine react) or m/z 385 (Mono-dansyl, usually amine favored at pH < 10).

    • Target Fragment: m/z 171 (Dansyl core ion).

Self-Validating Logic: Distinguishing Isomers

A critical risk in analyzing 3-(1-aminopropyl)phenol is confusing it with its positional isomers (e.g., 2- or 4-substituted) or its linear isomer (3-(3-aminopropyl)phenol).

The "Diagnostic Ratio" Test

To validate that you are detecting the correct branched isomer (1-aminopropyl) vs. the linear isomer (3-aminopropyl):

  • Branched (Target): Major fragment is m/z 123 (Loss of Ethyl).

  • Linear (Impurity): Major fragment is m/z 30 (CH2=NH2+). The linear chain does not lose an ethyl group easily; it undergoes alpha-cleavage at the terminal amine.

Validation Rule:



Workflow Decision Tree

WorkflowSelection Start Start: Analyte Identification IsomerCheck Isomer Check: Branched vs Linear? Start->IsomerCheck DirectMS Direct ESI-MS/MS (Monitor m/z 123 & 30) IsomerCheck->DirectMS ResultBranched Major Peak m/z 123 (Target Confirmed) DirectMS->ResultBranched Ratio > 10 ResultLinear Major Peak m/z 30 (Linear Impurity) DirectMS->ResultLinear Ratio < 0.1 ChiralCheck Enantiomer Check: (S) vs (R)? ResultBranched->ChiralCheck ChiralLC Chiral LC-MS (Polysaccharide Column) ChiralCheck->ChiralLC Required for (S)

Caption: Figure 2. Decision tree for distinguishing the target (S)-3-(1-Aminopropyl)phenol from structural isomers.

References

  • NIST Mass Spectrometry Data Center. "Fragmentation of Phenolic Amines." NIST Chemistry WebBook, SRD 69. [Link]

  • Li, L., et al. (2010). "Dansylation Isotope Labeling for LC-MS Metabolomics." Analytical Chemistry. [Link][2]

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Chromatography A. [Link]

Sources

Comparative

X-ray Powder Diffraction (XRPD) of (S)-3-(1-Aminopropyl)phenol Hydrochloride Polymorphs: A Comparative Characterization Guide

This guide provides an in-depth technical analysis of the X-ray powder diffraction (XRPD) characterization of (S)-3-(1-Aminopropyl)phenol hydrochloride polymorphs. It is designed for researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the X-ray powder diffraction (XRPD) characterization of (S)-3-(1-Aminopropyl)phenol hydrochloride polymorphs. It is designed for researchers and drug development professionals focusing on solid-state chemistry and active pharmaceutical ingredient (API) development.

Executive Summary

(S)-3-(1-Aminopropyl)phenol hydrochloride (CAS 2368884-25-5) is a chiral phenolic amine intermediate, structurally analogous to sympathomimetic agents like Gepefrine and precursors for CNS-active drugs such as Tapentadol and Rotigotine. In drug development, the solid-state form of this salt is critical for defining solubility, bioavailability, and processability.

This guide objectively compares the performance of the Thermodynamic Form (Form I) against Metastable Alternatives (Form II/Amorphous) using XRPD as the primary discriminatory tool. It outlines a self-validating protocol for identifying these polymorphs, supported by comparative analysis of their physicochemical properties.

The Polymorphic Landscape: Form I vs. Alternatives

Phenolic amine hydrochlorides typically exhibit a propensity for polymorphism and hydrate formation due to the hydrogen-bonding capability of the phenol group and the ionic nature of the chloride salt.

Comparative Performance Matrix
FeatureForm I (Thermodynamic) Form II (Kinetic/Metastable) Amorphous Form
Stability High; physically stable at RT and high humidity.Low; converts to Form I over time or under stress (heat/shear).Very Low; hygroscopic, tends to crystallize to Form I.
Solubility Lowest (Thermodynamic sink).Higher than Form I (Kinetic advantage).Highest (Peak supersaturation).
XRPD Signature Sharp, well-defined Bragg peaks. High crystallinity.Broader peaks, distinct 2

shifts. Lower symmetry.
Diffuse halo (halo pattern). No Bragg peaks.
Processability Excellent flow, non-sticky.Variable; potential for agglomeration during conversion.Poor; often sticky or glassy.
Use Case Final API solid form (Storage/Formulation).Intermediate processing (if higher solubility is needed transiently).Solid dispersions (for bioavailability enhancement).

Experimental Protocol: Self-Validating XRPD Workflow

To ensure scientific integrity, the following protocol includes built-in validation steps.

A. Sample Preparation (Polymorph Screening)
  • Method A (Thermodynamic Control): Slow evaporation of a saturated solution in Methanol/Isopropanol (1:1) at room temperature. This typically yields Form I .

  • Method B (Kinetic Control): Rapid precipitation by adding a concentrated solution (in Methanol) into cold Methyl tert-butyl ether (MTBE) or Heptane (Anti-solvent). This targets Form II or Amorphous material.

B. XRPD Data Acquisition
  • Instrument: Bruker D8 Advance or equivalent (Cu K

    
     radiation, 
    
    
    
    ).
  • Geometry: Bragg-Brentano (Reflection mode).

  • Parameters:

    • Range: 2° to 40° 2

      
      .
      
    • Step Size: 0.02°.

    • Time per Step: 0.5 - 1.0 second.

    • Rotation: 15 rpm (to minimize preferred orientation).

C. Validation Step (The "Zero-Background" Check)
  • Protocol: Always run a blank zero-background holder (silicon single crystal) before the sample.

  • Criterion: No peaks should be visible above baseline. This confirms that observed peaks belong to the sample.

Comparative Analysis & Data Interpretation

While specific proprietary 2


 values are often confidential to the originator, the discrimination strategy relies on identifying characteristic peak clusters  common to this structural class (phenolic ethyl/propyl amines).
Distinguishing Features (Representative Analysis)
1. Low-Angle Region (5° - 15° 2

)
  • Form I: Typically displays a dominant, sharp peak in the 8°–12° range, corresponding to the d-spacing of the layered packing of the aromatic rings.

  • Form II: May show a shifted low-angle peak (e.g., ±2° shift) or a doublet, indicating a different unit cell packing (e.g., herringbone vs. parallel stacking).

2. Fingerprint Region (15° - 25° 2

)
  • Form I: Distinct, resolved peaks with high intensity.

  • Amorphous: A broad "hump" centered around 20°–25° 2

    
     (the "amorphous halo"), representing lack of long-range order.
    
Supporting Experimental Data (Simulated for Protocol Validation)

Note: The values below serve as a reference for the type of data difference expected between a stable anhydrous form and a metastable/solvated form in this chemical class.

Diffraction Angle (2

)
Form I (Stable) Relative Intensity (%)Form II (Metastable) Relative Intensity (%)Interpretation
8.4° 100 (Strongest)5Discriminatory Peak: Characteristic of Form I packing.
11.2° 585 (Strong)Discriminatory Peak: Characteristic of Form II.
16.8° 4520Shared reflection, but intensity varies.
22.1° 6055Overlapping region (non-diagnostic).
25.5° 3010Higher order reflection, sharper in Form I.

Visualization of Characterization Workflow

The following diagram illustrates the decision logic for selecting the optimal solid form based on XRPD and stability data.

Polymorph_Selection Start Crude (S)-3-(1-Aminopropyl)phenol HCl Screen Polymorph Screening (Solvent/Anti-solvent) Start->Screen XRPD XRPD Analysis (2-40° 2Theta) Screen->XRPD Decision Crystallinity Check XRPD->Decision Amorphous Amorphous Halo (High Solubility, Low Stability) Decision->Amorphous Diffuse Halo Crystalline Sharp Bragg Peaks Decision->Crystalline Distinct Peaks Compare Compare Patterns (Form I vs Form II) Crystalline->Compare FormI Form I (Stable) Thermodynamic Product Compare->FormI Unique Peaks (e.g., 8.4°) FormII Form II (Metastable) Kinetic Product Compare->FormII Unique Peaks (e.g., 11.2°) Select Select Form I for Development FormI->Select FormII->FormI Heat/Stress Conversion

Caption: Decision tree for identifying and selecting the thermodynamic polymorph (Form I) using XRPD data.

References

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare.
  • Hilfiker, R. (2006). Polymorphism in the Pharmaceutical Industry. Wiley-VCH. (Methodologies for industrial polymorph screening).
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Sigma-Aldrich. (2024). (S)-3-(1-Aminopropyl)phenol hydrochloride Product Information. Link (Source for chemical identity and CAS 2368884-25-5 verification).

  • Caira, M. R. (1998). "Crystalline Polymorphism of Organic Compounds". Topics in Current Chemistry. (Review of common polymorphic behaviors in organic salts).

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-3-(1-Aminopropyl)phenol hydrochloride

As a Senior Application Scientist, I have developed this operational protocol to ensure the absolute safety of researchers handling (S)-3-(1-Aminopropyl)phenol hydrochloride . Because this compound is an active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this operational protocol to ensure the absolute safety of researchers handling (S)-3-(1-Aminopropyl)phenol hydrochloride . Because this compound is an active pharmaceutical intermediate structurally related to potent sympathomimetic amines (such as metaraminol), it demands rigorous handling procedures.

The following guide bypasses generic safety advice, providing you with a self-validating, causally driven methodology for personal protective equipment (PPE) selection, daily operations, and disposal.

Hazard Profile & Mechanistic Rationale

To protect yourself, you must first understand the chemical behavior of the threat. (S)-3-(1-Aminopropyl)phenol hydrochloride presents three distinct operational hazards:

  • Systemic Sympathomimetic Toxicity: As an aminopropyl phenol derivative, systemic absorption can trigger rapid vasoconstriction, elevated blood pressure, and tachycardia.

  • High Aqueous Solubility: The hydrochloride (HCl) salt form makes this compound highly water-soluble. If aerosolized dust contacts the mucous membranes (eyes, respiratory tract) or sweaty skin, it dissolves instantly, accelerating systemic absorption.

  • Electrostatic Dispersion: Like many lyophilized or milled HCl salts, the powder is prone to accumulating static charge. When manipulated with standard metal spatulas, electrostatic repulsion can cause the powder to "jump," creating an invisible, highly toxic aerosol cloud.

Quantitative PPE Matrix

Your PPE is your primary armor. The selection below is not arbitrary; it is engineered to neutralize the specific physical and chemical properties of this compound, grounded in OSHA and NIOSH regulatory frameworks [1][2].

ParameterSpecificationCausal RationaleRegulatory Standard
Glove Thickness ≥ 5 mil Nitrile (Double Gloved)Phenolic compounds can rapidly degrade and penetrate thin latex. Double gloving allows immediate shedding of the outer layer if contaminated.OSHA 29 CFR 1910.132
Respirator NIOSH P100 Particulate FilterP100 filters block 99.9% of fine crystalline amine dust, preventing mucosal absorption in the respiratory tract.NIOSH Pub. 2005-100
Eye Protection ANSI Z87.1 Splash GogglesTight-fitting goggles prevent aerosolized powder from dissolving in the tear ducts.OSHA 29 CFR 1910.133
Hood Velocity 80 - 100 FPM (Face Velocity)Maintains a strict negative pressure envelope to contain electrostatic powder dispersion.Prudent Practices [3]
Spill Decon pH Target: 6.5 - 7.5Confirms complete neutralization and physical removal of the acidic HCl salt residue.EPA 40 CFR 262

Experimental Protocol: Safe Handling & Weighing

This workflow is designed as a self-validating system . You do not proceed to the next step until the current step empirically proves its own success.

Step 1: Environmental Containment & PPE Donning

  • Action: Don your Tyvek® lab coat, double nitrile gloves, splash goggles, and P100 respirator. Power on the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated powder weighing hood.

  • Causality: The B2 BSC exhausts 100% of the air to the outside, ensuring no recirculated amine dust enters the lab environment.

  • Self-Validation Check: Perform a negative and positive pressure user seal check on your P100 respirator. Inhale sharply; the facepiece must collapse slightly. Exhale hard; no air should leak around the nose bridge. Do not touch the chemical until the vacuum seal is verified.

Step 2: Anti-Static Weighing Mechanics

  • Action: Discharge the static from your gloves and the weighing environment using an anti-static ionizing gun. Use a grounded, PTFE-coated spatula and an anti-static polymeric weigh boat.

  • Causality: PTFE and anti-static ionizers neutralize the electrostatic repulsion inherent to the HCl salt, preventing the powder from aerosolizing when scooped.

Step 3: Transfer and Sealing

  • Action: Transfer the weighed solid into a pre-tared, sealable glass vial. Cap the vial tightly before removing it from the negative pressure zone.

  • Self-Validation Check: Wipe the exterior of the sealed vial with a 70% Isopropyl Alcohol (IPA) wipe. If the wipe shows any discoloration, the exterior is contaminated. Re-wipe until clean.

Operational Workflow Visualization

G Start Start: Handling (S)-3-(1-Aminopropyl)phenol HCl PPE Don PPE (Double Nitrile, P100, Goggles) Start->PPE Env Transfer to Powder Hood / BSC PPE->Env Weigh Anti-Static Weighing Protocol Env->Weigh Spill Spill Occurs? Weigh->Spill Dispose Dispose per EPA 40 CFR 262 Weigh->Dispose Success Clean Decontaminate: Wet Wipe Method Spill->Clean Minor/Inside Hood Evac Evacuate & Deploy Spill Kit Spill->Evac Major/Outside Hood Clean->Dispose Evac->Dispose

Workflow for handling and spill response of (S)-3-(1-Aminopropyl)phenol HCl.

Spill Response & Decontamination

Dry sweeping an amine hydrochloride is a critical error; the mechanical friction will aerosolize the powder, bypassing standard ventilation.

Step 1: The Wet Wipe Method

  • Action: Gently overlay the spilled powder with absorbent laboratory pads. Slowly pour 70% IPA or distilled water over the pads to dissolve the salt in place.

  • Causality: Solubilizing the compound traps it in the liquid matrix, dropping its aerosolization potential to zero.

Step 2: Surface Neutralization

  • Action: Wipe the area inward from the edges to prevent spreading. Discard the pads into a hazardous waste bag.

  • Self-Validation Check: After the final wipe, swab the surface with a moistened pH test strip. The HCl salt is mildly acidic. If the pH strip reads below 6.5, chemical residue remains. Continue wiping until the surface returns to a neutral pH of 7.0.

Disposal Plan

Because of its biological activity and aquatic toxicity (Aquatic Chronic 2), (S)-3-(1-Aminopropyl)phenol hydrochloride must never be disposed of down the drain. All disposal must comply with EPA 40 CFR 262 standards for hazardous waste generators [4].

  • Solid Waste: All contaminated PPE (outer gloves, Tyvek sleeves), weigh boats, and decontamination wipes must be sealed in a heavy-duty polyethylene bag, labeled as "Toxic Solid Waste - Phenolic Amine," and placed in a rigid secondary container.

  • Liquid Waste: Any aqueous or organic solvent waste containing the dissolved compound must be collected in a clearly labeled, chemically compatible carboy (e.g., HDPE). Ensure the waste is kept segregated from strong oxidizing agents to prevent exothermic reactions.

References

  • Title: Personal Protective Equipment - 29 CFR 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: NIOSH Respirator Selection Logic 2004 (DHHS NIOSH Publication No. 2005-100) Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf / National Research Council URL: [Link]

  • Title: Hazardous Waste Generator Regulatory Summary - 40 CFR 262 Source: Environmental Protection Agency (EPA) URL: [Link]

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